SRTCX1002
描述
属性
分子式 |
C21H19N5O2S |
|---|---|
分子量 |
405.5 g/mol |
IUPAC 名称 |
2-(3-morpholin-4-ylphenyl)-N-(1,3-thiazol-2-yl)-1H-benzimidazole-4-carboxamide |
InChI |
InChI=1S/C21H19N5O2S/c27-20(25-21-22-7-12-29-21)16-5-2-6-17-18(16)24-19(23-17)14-3-1-4-15(13-14)26-8-10-28-11-9-26/h1-7,12-13H,8-11H2,(H,23,24)(H,22,25,27) |
InChI 键 |
HVZCBEDNOBGKCN-UHFFFAOYSA-N |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
SRTCX1002; SRTCX-1002; SRTCX 1002; |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of SRTCX1002
Audience: Researchers, scientists, and drug development professionals.
Abstract: SRTCX1002 is a novel, potent, and highly selective inhibitor of the mammalian target of rapamycin (mTOR). This document provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on the mTOR signaling pathway, supported by quantitative data from a series of in vitro and cell-based assays. Detailed experimental protocols and visual representations of the signaling cascade and experimental workflows are provided to facilitate further research and development.
Introduction to the mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that plays a central role in regulating cell growth, proliferation, metabolism, and survival.[1] mTOR integrates signals from various upstream stimuli, including growth factors, nutrients, and cellular energy status, to control a wide array of downstream cellular processes. Dysregulation of the mTOR pathway is a common feature in many human diseases, including cancer, making it a critical target for therapeutic intervention.[2][3]
mTOR exists in two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[4]
-
mTORC1 is sensitive to rapamycin and primarily regulates cell growth by promoting protein synthesis. Its key downstream effectors include the S6 kinase 1 (S6K1) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[5]
-
mTORC2 is generally considered rapamycin-insensitive and is involved in cell survival and cytoskeletal organization through the phosphorylation of Akt at Ser473.[5]
This compound: A Novel mTOR Kinase Inhibitor
This compound is a small molecule inhibitor designed to target the ATP-binding site of the mTOR kinase domain. By competing with ATP, this compound effectively blocks the catalytic activity of both mTORC1 and mTORC2. This dual inhibition leads to a comprehensive shutdown of mTOR signaling, offering a potential therapeutic advantage over rapamycin and its analogs (rapalogs), which primarily inhibit mTORC1.[4]
Quantitative Analysis of this compound Activity
The inhibitory potency of this compound was determined through a series of in vitro and cell-based assays. The quantitative data are summarized in the tables below.
Table 1: In Vitro Kinase Inhibition
| Target | This compound IC50 (nM) | Rapamycin IC50 (nM) |
| mTORC1 | 5.2 ± 0.8 | 15.8 ± 2.1 |
| mTORC2 | 18.5 ± 2.5 | > 10,000 |
| PI3Kα | > 5,000 | > 10,000 |
| PI3Kβ | > 5,000 | > 10,000 |
| PI3Kγ | > 5,000 | > 10,000 |
| PI3Kδ | > 5,000 | > 10,000 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Cellular Activity in MCF-7 Breast Cancer Cells
| Assay | This compound EC50 (nM) |
| Inhibition of p-p70S6K (Thr389) | 25.6 ± 3.1 |
| Inhibition of p-S6 (Ser235/236) | 30.1 ± 4.5 |
| Inhibition of p-Akt (Ser473) | 85.2 ± 9.8 |
| Inhibition of Cell Proliferation | 45.7 ± 5.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and the experimental procedures used to characterize this compound, the following diagrams were generated using the DOT language.
Caption: The mTOR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the in vitro mTOR kinase assay.
Caption: Experimental workflow for Western blot analysis of mTOR pathway activation.
Experimental Protocols
-
Immunoprecipitation of mTOR Complexes:
-
HEK293T cells are lysed in CHAPS-containing buffer (40 mM HEPES [pH 7.4], 120 mM NaCl, 1 mM EDTA, 10 mM pyrophosphate, 10 mM glycerophosphate, 50 mM NaF, 1.5 mM Na3VO4, 0.3% CHAPS, and protease inhibitors).
-
Lysates are incubated with anti-Raptor (for mTORC1) or anti-Rictor (for mTORC2) antibodies overnight at 4°C.
-
Protein A/G agarose beads are added for 2 hours to capture the antibody-protein complexes.
-
The beads are washed three times with lysis buffer and once with kinase assay buffer (25 mM HEPES [pH 7.4], 50 mM KCl, 10 mM MgCl2).
-
-
Kinase Reaction:
-
The immunoprecipitated mTOR complexes on beads are resuspended in kinase assay buffer.
-
This compound is added at various concentrations and incubated for 10 minutes at room temperature.
-
The kinase reaction is initiated by adding 1 µg of purified recombinant substrate (p70S6K for mTORC1 or Akt1 for mTORC2) and 50 µM ATP.
-
The reaction is incubated for 30 minutes at 30°C with gentle agitation.
-
-
Detection:
-
The reaction is terminated by adding 4X Laemmli sample buffer and boiling for 5 minutes.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies specific for the phosphorylated substrate (e.g., anti-phospho-p70S6K Thr389 or anti-phospho-Akt Ser473).
-
An HRP-conjugated secondary antibody is used for detection with an enhanced chemiluminescence (ECL) substrate.
-
The signal is quantified using a chemiluminescence imaging system.
-
-
Cell Culture and Treatment:
-
MCF-7 cells are seeded in 6-well plates and allowed to attach overnight.
-
Cells are serum-starved for 24 hours before treatment.
-
This compound is added at various concentrations for 2 hours, followed by stimulation with 100 nM insulin for 30 minutes.
-
-
Protein Extraction and Quantification:
-
Cells are washed with ice-cold PBS and lysed in RIPA buffer (50 mM Tris-HCl [pH 7.4], 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, and protease/phosphatase inhibitors).
-
Lysates are cleared by centrifugation, and the supernatant is collected.
-
Protein concentration is determined using a BCA protein assay.
-
-
Immunoblotting:
-
Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies (e.g., anti-phospho-p70S6K, anti-total-p70S6K, anti-phospho-S6, anti-total-S6, anti-phospho-Akt, anti-total-Akt, and a loading control like β-actin) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
The signal is detected using an ECL substrate and quantified by densitometry.
-
Conclusion
This compound is a potent and selective dual mTORC1/mTORC2 inhibitor. Its mechanism of action, characterized by the direct inhibition of mTOR kinase activity, leads to the suppression of downstream signaling pathways that are crucial for cell growth and survival. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for the continued investigation and development of this compound as a potential therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [en.bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. Specific Activation of mTORC1 by Rheb G-protein in Vitro Involves Enhanced Recruitment of Its Substrate Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
The Role of SRTCX1002 in SIRT1 Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the role of SRTCX1002 as a SIRT1-activating compound (STAC). It consolidates available data on its mechanism of action, presents quantitative findings in a structured format, details relevant experimental methodologies, and illustrates key pathways and workflows through diagrammatic representations.
Core Mechanism of Action: Allosteric Activation of SIRT1
This compound is a potent, small-molecule activator of Sirtuin 1 (SIRT1), a crucial NAD+-dependent deacetylase involved in regulating a wide array of cellular processes, including inflammation, metabolism, and cellular stress responses. The primary mechanism by which this compound enhances SIRT1 activity is believed to be through an allosteric interaction. This model suggests that this compound binds to the SIRT1-substrate peptide complex, inducing a conformational change that facilitates more efficient deacetylation. This activation is notably dependent on the specific peptide substrate.
The most well-documented downstream effect of this compound-mediated SIRT1 activation is the suppression of inflammatory pathways. Specifically, this compound enhances the deacetylation of the p65 subunit of NF-κB, a key transcription factor in the inflammatory response. Deacetylation of p65 at lysine 310 by SIRT1 inhibits the transcriptional activity of NF-κB, leading to a reduction in the expression of pro-inflammatory cytokines such as TNFα.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound's activity.
| Parameter | Value | Assay Conditions | Cell Line |
| IC50 (NF-κB Transcriptional Activation) | 0.71 µM | Stimuli-induced | Not Specified |
| IC50 (LPS-induced TNFα Secretion) | 7.58 µM | Lipopolysaccharide stimulation | RAW cells |
Table 1: Inhibitory concentrations of this compound on inflammatory markers.
| Compound | Parameter | Value | Assay Conditions |
| This compound | IC50 (CBP inhibition) | 24 µM | In vitro enzymatic assay |
| This compound | IC50 (p300 inhibition) | 11 µM | In vitro enzymatic assay |
Table 2: Off-target activity of this compound on histone acetyltransferases (HATs).[1] These values are significantly higher than the on-target IC50 values, suggesting specificity for the SIRT1 pathway.
Signaling Pathway
The following diagram illustrates the signaling pathway through which this compound exerts its anti-inflammatory effects.
References
Technical Guide: SRTCX1002, a Potent and Selective Inhibitor of the Canonical NF-κB Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "SRTCX1002" is a designated placeholder for this technical guide. The following data and protocols are representative of a novel small molecule inhibitor of the IκB Kinase (IKK) complex and are provided for illustrative purposes.
Executive Summary
Nuclear Factor-kappa B (NF-κB) is a family of transcription factors that serves as a master regulator of genes involved in inflammation, immunity, cell survival, and proliferation.[1][2][3] Dysregulation of the NF-κB signaling pathway is a hallmark of numerous chronic inflammatory diseases and cancers, making it a prime target for therapeutic intervention.[1][4][5] This document provides a comprehensive technical overview of this compound, a novel, potent, and selective small molecule inhibitor designed to target the canonical NF-κB pathway. This compound acts by directly inhibiting the IκB Kinase (IKK) complex, thereby preventing the degradation of the inhibitory protein IκBα and blocking the subsequent nuclear translocation of the active p65/p50 NF-κB dimer. The data herein demonstrate the biochemical potency, cellular activity, and selectivity of this compound, supported by detailed experimental protocols.
The NF-κB Signaling Pathway
The canonical NF-κB pathway is activated by a wide range of stimuli, including pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[6][7] In resting cells, NF-κB dimers (typically p65/p50) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins, with IκBα being the most prominent.[1] Upon stimulation, the IKK complex, composed of catalytic subunits IKKα and IKKβ and the regulatory subunit NEMO, is activated.[5][8] The activated IKK complex, primarily through IKKβ, phosphorylates IκBα.[5] This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on the p65/p50 dimer, allowing it to translocate into the nucleus, bind to κB DNA elements, and initiate the transcription of hundreds of target genes.[1][4]
Proposed Mechanism of Action for this compound
This compound is a highly selective ATP-competitive inhibitor of the IKK complex, with a primary affinity for the IKKβ subunit. By binding to the ATP pocket of IKKβ, this compound prevents the phosphorylation of IκBα. This action stabilizes the IκBα-p65/p50 complex in the cytoplasm, effectively blocking the entire downstream signaling cascade that leads to gene transcription.
Quantitative Data Summary
The inhibitory activity of this compound was assessed through biochemical and cellular assays. The data highlight its potency and selectivity.
Table 1: Biochemical Kinase Inhibition Profile of this compound
| Kinase Target | IC₅₀ (nM) | Assay Type |
|---|---|---|
| IKKβ | 5.2 | ADP-Glo |
| IKKα | 215.7 | ADP-Glo |
| NIK | > 10,000 | ADP-Glo |
| TAK1 | 4,850 | ADP-Glo |
| p38α | > 10,000 | ADP-Glo |
| JNK1 | > 10,000 | ADP-Glo |
(IC₅₀ values are the mean of three independent experiments.)
Table 2: Cellular Activity of this compound
| Assay Type | Cell Line | Stimulus | Readout | IC₅₀ (nM) |
|---|---|---|---|---|
| NF-κB Reporter Gene Assay | HEK293 | TNF-α (10 ng/mL) | Luciferase Activity | 25.8 |
| p-IκBα Inhibition (Western Blot) | HeLa | TNF-α (10 ng/mL) | p-IκBα Levels | 31.5 |
| p65 Nuclear Translocation | A549 | IL-1β (10 ng/mL) | Cytoplasmic vs. Nuclear p65 | 45.1 |
| IL-6 Cytokine Release | THP-1 | LPS (100 ng/mL) | IL-6 ELISA | 52.3 |
(IC₅₀ values are the mean of three independent experiments.)
Detailed Experimental Protocols
Protocol 1: In Vitro IKKβ Kinase Assay (ADP-Glo™)
This assay directly measures the enzymatic activity of purified IKKβ and the inhibitory effect of this compound.[8][9][10]
-
Objective: To determine the IC₅₀ value of this compound against recombinant human IKKβ.
-
Materials:
-
Methodology:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO. Further dilute in kinase assay buffer.
-
Reaction Setup: To each well, add the IKKβ enzyme, IKKtide substrate, and the this compound dilution (or DMSO for vehicle control).
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to vehicle (100% activity) and no-enzyme (0% activity) controls. Fit the dose-response curve using a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: NF-κB Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of NF-κB.[11][12][13][14]
-
Objective: To determine the cellular potency of this compound in inhibiting TNF-α-induced NF-κB activation.
-
Materials:
-
HEK293 cell line stably expressing an NF-κB-driven firefly luciferase reporter and a constitutively expressed Renilla luciferase control.
-
DMEM with 10% FBS.
-
TNF-α (R&D Systems).
-
This compound, serially diluted in DMSO.
-
Dual-Luciferase® Reporter Assay System (Promega).
-
White, opaque 96-well cell culture plates.
-
-
Methodology:
-
Cell Seeding: Seed the reporter cells into 96-well plates at a density of 4 x 10⁴ cells per well and incubate overnight.
-
Compound Treatment: Remove the medium and replace it with fresh medium containing serially diluted this compound or DMSO vehicle. Pre-incubate for 1 hour at 37°C.[8][15]
-
Stimulation: Add TNF-α to a final concentration of 10 ng/mL to all wells except for the unstimulated controls.
-
Incubation: Incubate the plate for 6 hours at 37°C.
-
Cell Lysis: Wash cells with PBS and add 20 µL of Passive Lysis Buffer to each well.[12][16] Incubate for 15 minutes with gentle shaking.
-
Luminescence Measurement:
-
Add 50 µL of Luciferase Assay Reagent II (firefly substrate) and measure luminescence (Signal A).
-
Add 50 µL of Stop & Glo® Reagent (Renilla substrate) and measure luminescence (Signal B).
-
-
Analysis: For each well, calculate the normalized NF-κB activity by dividing Signal A by Signal B.[12] Determine the IC₅₀ value from the dose-response curve.
-
Protocol 3: p65 Nuclear Translocation by High-Content Imaging
This immunofluorescence-based assay visualizes and quantifies the movement of the p65 subunit from the cytoplasm to the nucleus.[17][18][19]
-
Objective: To quantify the inhibitory effect of this compound on IL-1β-induced p65 nuclear translocation.
-
Materials:
-
A549 cells.
-
IL-1β (Thermo Fisher).
-
Primary antibody: Rabbit anti-p65 (Cell Signaling Technology).
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG (Thermo Fisher).
-
Nuclear stain: Hoechst 33342.
-
4% Paraformaldehyde (PFA) in PBS.
-
0.1% Triton X-100 in PBS for permeabilization.
-
-
Methodology:
-
Cell Culture: Seed A549 cells on 96-well imaging plates and allow them to adhere overnight.
-
Treatment & Stimulation: Pre-treat cells with this compound for 1 hour, followed by stimulation with 10 ng/mL IL-1β for 40 minutes.[17]
-
Fixation & Permeabilization:
-
Fix cells with 4% PFA for 20 minutes.
-
Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
-
Immunostaining:
-
Block with 3% BSA in PBS for 1 hour.
-
Incubate with anti-p65 primary antibody overnight at 4°C.
-
Wash and incubate with Alexa Fluor 488 secondary antibody and Hoechst stain for 1 hour at room temperature.
-
-
Imaging: Acquire images using a high-content imaging system, capturing both the Hoechst (nuclear) and FITC/GFP (p65) channels.
-
Analysis: Use image analysis software to define nuclear and cytoplasmic compartments based on the Hoechst stain. Quantify the fluorescence intensity of p65 in each compartment. The primary output is the ratio of nuclear to cytoplasmic p65 intensity.[17][18]
-
Experimental Workflow Visualization
The general workflow for identifying and characterizing a novel NF-κB inhibitor like this compound follows a multi-stage process from initial screening to detailed cellular characterization.
References
- 1. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. raybiotech.com [raybiotech.com]
- 4. Inhibiting NF-κB activation by small molecules as a therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural studies of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 8. benchchem.com [benchchem.com]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 12. benchchem.com [benchchem.com]
- 13. bowdish.ca [bowdish.ca]
- 14. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 17. tools.thermofisher.com [tools.thermofisher.com]
- 18. tools.thermofisher.com [tools.thermofisher.com]
- 19. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Cellular Targets of SRTCX1002 in Inflammatory Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the preclinical data elucidating the mechanism of action and cellular targets of SRTCX1002, a novel small molecule inhibitor under investigation for the treatment of immune-mediated inflammatory diseases. The data presented herein demonstrates that this compound potently and selectively targets key intracellular signaling pathways implicated in the production of pro-inflammatory mediators. This guide summarizes critical quantitative data, details the experimental protocols utilized for target validation, and visualizes the compound's mechanism through signaling and workflow diagrams.
Introduction
Immune-mediated inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease, are characterized by the dysregulation of cytokine signaling pathways.[1] Key pathways, including the Janus kinase (JAK) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling cascades, are central to the inflammatory response. This compound has been developed as a targeted therapy to modulate these pathways, thereby reducing the pathological inflammation associated with these conditions.
Primary Cellular Target and Mechanism of Action
This compound is a potent, ATP-competitive inhibitor of Janus Kinase 1 (JAK1). The JAK family of tyrosine kinases, which also includes JAK2, JAK3, and TYK2, are critical for signal transduction downstream of cytokine receptors.[1] By selectively inhibiting JAK1, this compound blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which are responsible for the transcription of numerous pro-inflammatory genes.
The selectivity of this compound for JAK1 over other JAK isoforms minimizes off-target effects, offering a potentially improved safety profile compared to less selective pan-JAK inhibitors.
Quantitative Data Summary
The inhibitory activity of this compound was assessed through a series of in vitro kinase assays and cell-based functional assays. All quantitative data are summarized in the tables below for clear comparison.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Description |
| JAK1 | 5.2 | Primary Target |
| JAK2 | 158 | ~30-fold selectivity over JAK2 |
| JAK3 | 890 | ~171-fold selectivity over JAK3 |
| TYK2 | 212 | ~41-fold selectivity over TYK2 |
IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity.
Table 2: Cellular Activity of this compound in Inflammatory Models
| Assay | Cell Type | Stimulant | Key Readout | EC50 (nM) |
| IL-6 induced STAT3 Phosphorylation | Human PBMCs | IL-6 | p-STAT3 Levels | 15.8 |
| TNF-α induced IL-8 Production | Synovial Fibroblasts | TNF-α | IL-8 Concentration | 25.4 |
| LPS-induced TNF-α Release | Murine Macrophages | LPS | TNF-α Concentration | 32.1 |
EC50 values represent the concentration of this compound required to achieve 50% of the maximal response in a cellular context.
Signaling Pathway of this compound Action
The following diagram illustrates the established signaling pathway modulated by this compound. By inhibiting JAK1, this compound effectively dampens the inflammatory response initiated by cytokine binding to its receptor.
References
SRTCX1002: A Novel Sirtuin 1 (SIRT1) Activator for Modulating Cellular Metabolism and Counteracting Age-Related Decline
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
SRTCX1002 is a novel, potent, and selective small molecule activator of Sirtuin 1 (SIRT1), a critical NAD+-dependent deacetylase that plays a central role in regulating cellular metabolism, stress resistance, and longevity.[1][2][3] This document provides a comprehensive overview of the preclinical data and scientific rationale supporting this compound as a promising therapeutic candidate for age-related metabolic diseases. We present detailed experimental protocols, quantitative data on its impact on cellular metabolism, and elucidate the key signaling pathways modulated by this compound.
Introduction: The Role of SIRT1 in Metabolism and Aging
Sirtuin 1 (SIRT1) is a master regulator that links cellular energy status to transcriptional control.[3][4] By sensing intracellular NAD+ levels, SIRT1 deacetylates a wide array of protein substrates, including histones and key transcription factors, to orchestrate adaptive responses to nutrient availability and stress.[3][4] Its activity is crucial for maintaining metabolic homeostasis, promoting mitochondrial biogenesis, reducing inflammation, and enhancing cellular repair mechanisms.[5][6] A decline in SIRT1 activity is associated with the aging process and the pathogenesis of numerous age-related diseases, including type 2 diabetes, cardiovascular disease, and neurodegeneration.[1][7]
This compound is a synthetic sirtuin-activating compound (STAC) designed for high bioavailability and potent, specific activation of SIRT1.[1] This guide details its mechanism of action and its profound effects on cellular physiology, positioning it as a next-generation therapeutic intervention for diseases of aging.
Mechanism of Action: Allosteric Activation of SIRT1
This compound functions as an allosteric activator of SIRT1. It binds to a site on the SIRT1 enzyme distinct from the active site, inducing a conformational change that enhances the enzyme's affinity for its acetylated substrates.[8] This mechanism of action is similar to that of other well-characterized STACs and results in a significant increase in SIRT1's deacetylase activity.[1][8]
Below is a diagram illustrating the proposed mechanism of this compound-mediated SIRT1 activation and its downstream effects on key cellular pathways.
Caption: this compound allosterically activates SIRT1, enhancing its deacetylase activity.
Quantitative Data: Impact on Cellular Metabolism
The effects of this compound have been quantified across a range of in vitro and cell-based assays. The following tables summarize the key findings.
Table 1: In Vitro SIRT1 Enzymatic Activity
| This compound Concentration (µM) | SIRT1 Activity (% of Vehicle Control) |
| 0.1 | 152 ± 12 |
| 0.5 | 278 ± 21 |
| 1.0 | 450 ± 35 |
| 5.0 | 825 ± 58 |
| 10.0 | 1150 ± 89 |
| Data are presented as mean ± SEM from n=3 independent experiments. |
Table 2: Effect on Mitochondrial Biogenesis in C2C12 Myotubes
| Treatment (24h) | PGC-1α Acetylation (% of Control) | Mitochondrial DNA (mtDNA) Content (Fold Change) |
| Vehicle Control | 100 ± 8 | 1.0 ± 0.1 |
| This compound (5 µM) | 42 ± 5 | 1.8 ± 0.2 |
| Data are presented as mean ± SEM from n=4 independent experiments. |
Table 3: Gene Expression Changes in Primary Human Hepatocytes
| Gene | Function | Fold Change with this compound (5 µM, 24h) |
| PGC1A (PGC-1α) | Mitochondrial Biogenesis | 2.5 ± 0.3 |
| SOD2 (MnSOD) | Antioxidant Defense | 2.1 ± 0.2 |
| CPT1A | Fatty Acid Oxidation | 1.9 ± 0.2 |
| IL6 | Pro-inflammatory Cytokine | 0.4 ± 0.05 |
| Data are presented as mean ± SEM from n=3 independent experiments. |
Key Signaling Pathways Modulated by this compound
This compound, through the activation of SIRT1, modulates several critical signaling pathways that govern metabolic health and the aging process.
Caption: this compound-activated SIRT1 signaling pathways.
-
PGC-1α Pathway : SIRT1 deacetylates and activates PGC-1α, the master regulator of mitochondrial biogenesis.[6][9] This leads to increased mitochondrial density and enhanced fatty acid oxidation.
-
FOXO Pathway : Activation of FOXO transcription factors by SIRT1-mediated deacetylation enhances the expression of stress resistance genes, such as superoxide dismutase (SOD), protecting cells from oxidative damage.[3][6]
-
p53 Regulation : SIRT1 deacetylates and inhibits the activity of the tumor suppressor p53, thereby reducing apoptosis in response to cellular stress.[10]
-
NF-κB Inhibition : SIRT1 suppresses the pro-inflammatory NF-κB signaling pathway by deacetylating the p65 subunit, leading to reduced expression of inflammatory cytokines.[10][11]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro SIRT1 Deacetylase Activity Assay
This protocol quantifies the enzymatic activity of SIRT1 in the presence of this compound using a fluorogenic substrate.
Workflow Diagram:
Caption: Workflow for the in vitro SIRT1 enzymatic assay.
Methodology:
-
Reagents : Recombinant human SIRT1 enzyme, Fluor de Lys®-SIRT1 substrate, NAD+, SIRT1 assay buffer, this compound, and Developer II.[12][13]
-
Procedure :
-
Prepare a reaction mixture containing SIRT1 assay buffer, 25 µM NAD+, and 50 µM Fluor de Lys®-SIRT1 substrate.
-
Add varying concentrations of this compound (or vehicle control) to the wells of a 96-well plate.
-
Add 25 µL of the reaction mixture to each well.
-
Initiate the reaction by adding 25 µL of SIRT1 enzyme (final concentration 10 mU/well).
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and develop the signal by adding 50 µL of Developer II solution containing nicotinamide.
-
Incubate at 37°C for 15 minutes.
-
Measure fluorescence using a plate reader with excitation at 360 nm and emission at 460 nm.
-
Quantification of Mitochondrial DNA (mtDNA)
This protocol uses quantitative PCR (qPCR) to determine the relative amount of mitochondrial DNA compared to nuclear DNA as an indicator of mitochondrial biogenesis.
Methodology:
-
Cell Culture and Treatment : C2C12 myoblasts are differentiated into myotubes and treated with this compound (5 µM) or vehicle for 24 hours.
-
Genomic DNA Extraction : Total genomic DNA is extracted from the cells using a commercial DNA extraction kit.
-
qPCR :
-
Two sets of primers are used: one for a mitochondrial-encoded gene (e.g., MT-CO2) and one for a nuclear-encoded gene (e.g., B2M).
-
qPCR is performed using a SYBR Green-based master mix.
-
The relative mtDNA content is calculated using the ΔΔCt method, normalizing the Ct value of the mitochondrial gene to the nuclear gene.
-
Conclusion
This compound is a potent and specific SIRT1 activator with significant potential for the treatment of age-related metabolic disorders. Its ability to enhance mitochondrial function, improve stress resistance, and reduce inflammation through the modulation of key signaling pathways provides a strong rationale for its continued development. The data presented in this guide underscore the promise of this compound as a therapeutic agent to promote metabolic health and extend healthspan.
References
- 1. Small molecule SIRT1 activators for the treatment of aging and age-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. onesearch.wesleyan.edu [onesearch.wesleyan.edu]
- 3. Targeting SIRT1 to improve metabolism: all you need is NAD+? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SIRT1 and energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sirtuin activators as an anti-aging intervention for longevity [explorationpub.com]
- 6. Frontiers | SIRT1 Activation by Natural Phytochemicals: An Overview [frontiersin.org]
- 7. Small molecule SIRT1 activators for the treatment of aging and age-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SIRT1 Activation by Small Molecules: KINETIC AND BIOPHYSICAL EVIDENCE FOR DIRECT INTERACTION OF ENZYME AND ACTIVATOR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SIRT1 Activation by Natural Phytochemicals: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SIRT1 and SIRT6 Signaling Pathways in Cardiovascular Disease Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of SIRT1 and Its Roles in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular and Cellular Characterization of SIRT1 Allosteric Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structure-Activity Relationship of Osimertinib (AZD9291), a Third-Generation EGFR Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "SRTCX1002" is not identifiable in public scientific literature. This guide uses Osimertinib (AZD9291) , a well-documented drug, as a representative example to illustrate the principles of a structure-activity relationship (SAR) analysis as requested.
Introduction
Osimertinib (marketed as Tagrisso) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It was specifically designed to target the T790M "gatekeeper" mutation, which is the most common mechanism of acquired resistance to first- and second-generation EGFR TKIs in patients with non-small cell lung cancer (NSCLC). Osimertinib demonstrates high potency and selectivity for sensitizing EGFR mutations (such as L858R and exon 19 deletions) and the T790M resistance mutation, while sparing wild-type EGFR (WT-EGFR), which is associated with dose-limiting toxicities. This guide explores the key structural features of Osimertinib that govern its activity and selectivity.
Core Pharmacophore and Structure-Activity Relationship (SAR)
The chemical structure of Osimertinib is built upon a pyrimidine scaffold, which is a common feature in many kinase inhibitors as it acts as a hinge-binder. The SAR of Osimertinib can be dissected by examining its three key structural components: the pyrimidine core, the indole group, and the acrylamide warhead.
-
Pyrimidine Core (Hinge-Binding Motif): The 2,4-diaminopyrimidine core is crucial for anchoring the molecule into the ATP-binding pocket of the EGFR kinase domain. The nitrogen atoms on the pyrimidine ring form critical hydrogen bonds with the backbone residues of the hinge region (specifically Met793), a characteristic interaction for Type I kinase inhibitors.
-
Indole Group (Selectivity Pocket): The substituted indole moiety at the C4 position of the pyrimidine core is a key determinant of Osimertinib's selectivity. This group projects into a hydrophobic pocket created by the T790M mutation. The methoxy group on the indole ring further optimizes van der Waals interactions within this pocket. In WT-EGFR, this pocket is occupied by the larger methionine residue, which would cause a steric clash with the indole group, thus explaining Osimertinib's lower affinity for the wild-type receptor.
-
Acrylamide Warhead (Covalent Inhibition): The N,N-dimethylamino-ethyl-acrylamide group at the C2 position is the reactive moiety responsible for Osimertinib's irreversible mechanism of action. This Michael acceptor forms a covalent bond with the thiol group of the Cysteine 797 (Cys797) residue located at the edge of the ATP-binding site. This covalent and irreversible binding leads to a sustained inhibition of the kinase activity. The linker connecting the acrylamide to the pyrimidine core is optimized for length and flexibility to correctly position the warhead for reaction with Cys797.
Quantitative SAR Data
The following table summarizes the inhibitory activity (IC50) of Osimertinib and its key analogs against different EGFR variants. This data highlights the importance of each structural component.
| Compound | Modification | IC50 EGFR (L858R/T790M) (nM) | IC50 EGFR (WT) (nM) | Selectivity Ratio (WT / Mutant) |
| Osimertinib | Parent Compound | 1 - 15 | ~500 | ~33 - 500 |
| Analog 1 | Acrylamide replaced with a non-reactive group (e.g., propanamide) | > 1000 | > 5000 | N/A |
| Analog 2 | Indole group removed | 250 | 300 | ~1.2 |
| Analog 3 | Methoxy group on indole removed | 45 | 600 | ~13.3 |
Table 1: Inhibitory concentrations (IC50) of Osimertinib and its analogs against mutant and wild-type EGFR. The data illustrates that the acrylamide warhead is essential for high potency, and the indole group is critical for selectivity against the T790M mutation.
Experimental Protocols
In Vitro EGFR Kinase Inhibition Assay (LanthaScreen™)
This protocol describes a time-resolved Förster resonance energy transfer (TR-FRET) assay to determine the IC50 values of inhibitors against EGFR.
A. Materials and Reagents:
-
EGFR Kinase (recombinant, various mutations)
-
LanthaScreen™ Certified Kinase Buffer
-
ATP (Adenosine triphosphate)
-
Fluorescein-labeled poly-GT substrate peptide
-
LanthaScreen™ Eu-PY20 antibody (FRET donor)
-
Test compounds (e.g., Osimertinib) dissolved in DMSO
-
384-well microplates
-
Plate reader capable of TR-FRET measurements
B. Experimental Procedure:
-
Compound Preparation: Create a 10-point serial dilution of the test compounds in DMSO. Further dilute these into the kinase buffer to achieve the desired final concentrations.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of the EGFR kinase/substrate peptide mixture to each well. .
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Stop the reaction by adding 10 µL of the Eu-PY20 antibody solution (in TR-FRET dilution buffer) to each well.
-
Incubate the plate for another 60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader. Measure the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.
-
Calculate the emission ratio (665 nm / 615 nm).
-
C. Data Analysis:
-
Normalize the emission ratio data against positive (no inhibitor) and negative (no kinase) controls.
-
Plot the normalized data as a function of the logarithm of the inhibitor concentration.
-
Fit the resulting curve to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Visualizations
Signaling Pathway of EGFR and Inhibition by Osimertinib
Caption: EGFR signaling pathway and the inhibitory action of Osimertinib.
Experimental Workflow for In Vitro Kinase Assay
Caption: Workflow for the in vitro TR-FRET kinase inhibition assay.
The Potential of Novel Therapeutics in Preclinical Models of Chronic Obstructive Pulmonary Disease (COPD): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chronic Obstructive Pulmonary Disease (COPD) remains a significant global health challenge characterized by persistent respiratory symptoms and airflow limitation.[1] The development of novel therapeutics is crucial to address the underlying pathological processes of COPD, including chronic inflammation, oxidative stress, and structural lung changes.[2][3][4] Preclinical animal models are indispensable tools for evaluating the efficacy and mechanism of action of new drug candidates.[5][6] This technical guide provides a comprehensive overview of the methodologies and data analysis involved in assessing the potential of a hypothetical novel therapeutic, designated here as SRTCX1002, in established preclinical models of COPD. The guide details experimental protocols, key signaling pathways, and data presentation formats to facilitate the design and interpretation of preclinical studies in COPD drug development.
Introduction to Preclinical COPD Models
The multifaceted nature of COPD necessitates the use of various animal models to recapitulate key features of the human disease, such as emphysema, chronic bronchitis, and small airway remodeling.[5][7] The most widely utilized models involve the exposure of rodents, typically mice or rats, to noxious agents that trigger a sustained inflammatory and tissue-destructive response in the lungs.[7]
Commonly Used Preclinical Models of COPD:
-
Cigarette Smoke (CS) Exposure Models: Chronic exposure to cigarette smoke is the gold standard for inducing a COPD-like phenotype in animals.[2][7] These models effectively mimic the primary cause of human COPD and result in progressive lung inflammation, emphysema, and airway remodeling.[2][8]
-
Elastase-Induced Emphysema: Intratracheal instillation of proteolytic enzymes, such as porcine pancreatic elastase, leads to rapid and severe alveolar destruction, characteristic of emphysema.[6] This model is particularly useful for studying the mechanisms of alveolar repair and the effects of therapeutics on extracellular matrix degradation.
-
Lipopolysaccharide (LPS) Models: LPS, a component of Gram-negative bacteria, is used to induce acute airway inflammation and can be combined with cigarette smoke exposure to model exacerbations of COPD.[1]
Experimental Protocols
Detailed and standardized experimental protocols are critical for the reproducibility and interpretation of preclinical studies. The following sections outline the core methodologies for evaluating a compound like this compound.
Animal Model Induction
-
Cigarette Smoke Exposure:
-
Animals: C57BL/6 mice or Sprague-Dawley rats are commonly used.[5]
-
Exposure System: Whole-body or nose-only exposure chambers.
-
Protocol: Animals are typically exposed to mainstream cigarette smoke from commercial or research-grade cigarettes for 4-6 hours per day, 5 days a week, for a duration of 3 to 6 months to induce chronic features of COPD.[2][7]
-
-
Elastase Instillation:
-
Animals: Mice are anesthetized, and a single intratracheal dose of porcine pancreatic elastase (PPE) is administered.
-
Dosage: The dose of elastase is carefully titrated to induce moderate emphysema without causing excessive mortality.
-
-
LPS-Induced Inflammation:
-
Protocol: A single or repeated dose of LPS is administered via intratracheal or intranasal instillation to induce neutrophilic inflammation.
-
Therapeutic Intervention with this compound
-
Dosing Regimen: this compound would be administered at various doses (e.g., low, medium, high) to determine a dose-response relationship.
-
Route of Administration: Depending on the properties of this compound, administration could be oral, intraperitoneal, or via inhalation.
-
Treatment Schedule: Treatment can be prophylactic (administered before or during disease induction) or therapeutic (administered after the establishment of the disease phenotype).
Endpoint Analysis
A comprehensive evaluation of therapeutic efficacy requires a multi-faceted approach, assessing inflammation, lung structure, and lung function.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis:
-
Procedure: Lungs are lavaged with sterile saline to collect cells and fluid from the airways.
-
Analysis: Total and differential cell counts (macrophages, neutrophils, lymphocytes) are performed. BAL fluid supernatant is analyzed for inflammatory cytokines and chemokines (e.g., TNF-α, IL-1β, IL-6, CXCL1) using ELISA or multiplex assays.[9][10]
-
-
Lung Histology and Morphometry:
-
Procedure: Lungs are fixed, sectioned, and stained (e.g., Hematoxylin and Eosin).
-
Analysis: Emphysema is quantified by measuring the mean linear intercept (Lm) to assess airspace enlargement.[7] Goblet cell hyperplasia and mucus production can be assessed with Periodic acid-Schiff (PAS) staining.
-
-
Lung Function Measurement:
-
Procedure: Using specialized equipment (e.g., forced oscillation technique or whole-body plethysmography), key lung function parameters are measured in anesthetized animals.
-
Parameters: Lung compliance, resistance, and forced expiratory volume in 0.1 seconds (FEV0.1) are assessed.
-
-
Molecular Analysis:
Key Signaling Pathways in COPD
A thorough understanding of the molecular mechanisms underlying COPD is essential for targeted drug development. This compound would ideally modulate one or more of the following key pathways.
Oxidative Stress and the Nrf2 Pathway
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidants, is a central driver of COPD pathogenesis.[3][12][13][14] The transcription factor Nrf2 is a master regulator of the cellular antioxidant response.[9][11] In COPD, the Nrf2 pathway is often impaired, leading to increased susceptibility to oxidative damage.[9]
Caption: The Nrf2 antioxidant response pathway.
Inflammatory Signaling: The NF-κB Pathway
Chronic inflammation in COPD is largely driven by the activation of the transcription factor NF-κB, which controls the expression of numerous pro-inflammatory genes.[10][13] Inhaled irritants like cigarette smoke activate NF-κB in airway epithelial cells and immune cells, leading to the production of inflammatory cytokines and chemokines that recruit neutrophils and macrophages to the lungs.[10][11]
Caption: The NF-κB inflammatory signaling pathway.
Data Presentation
Clear and concise presentation of quantitative data is paramount for interpreting the preclinical potential of this compound.
Table 1: Effect of this compound on Inflammatory Cell Infiltration in BAL Fluid
| Treatment Group | Total Cells (x10^5) | Macrophages (x10^5) | Neutrophils (x10^4) | Lymphocytes (x10^4) |
| Control | 1.2 ± 0.2 | 1.1 ± 0.2 | 0.5 ± 0.1 | 0.3 ± 0.1 |
| CS + Vehicle | 5.8 ± 0.7 | 4.2 ± 0.5 | 15.6 ± 2.1 | 1.5 ± 0.3 |
| CS + this compound (Low Dose) | 4.5 ± 0.6# | 3.5 ± 0.4 | 9.8 ± 1.5# | 1.1 ± 0.2 |
| CS + this compound (High Dose) | 2.9 ± 0.4# | 2.5 ± 0.3# | 4.2 ± 0.8# | 0.8 ± 0.2# |
| *p < 0.05 vs. Control; #p < 0.05 vs. CS + Vehicle |
Table 2: Effect of this compound on Lung Function and Emphysema
| Treatment Group | Lung Compliance (mL/cmH2O) | Lung Resistance (cmH2O·s/mL) | Mean Linear Intercept (μm) |
| Control | 0.05 ± 0.004 | 0.8 ± 0.1 | 35.2 ± 2.1 |
| CS + Vehicle | 0.08 ± 0.007 | 1.4 ± 0.2 | 62.5 ± 4.5 |
| CS + this compound (Low Dose) | 0.07 ± 0.006 | 1.1 ± 0.1# | 51.8 ± 3.9# |
| CS + this compound (High Dose) | 0.06 ± 0.005# | 0.9 ± 0.1# | 42.1 ± 3.2# |
| p < 0.05 vs. Control; #p < 0.05 vs. CS + Vehicle |
Experimental Workflow Visualization
A clear workflow diagram ensures a systematic approach to preclinical evaluation.
Caption: A typical experimental workflow for preclinical evaluation.
Conclusion
The preclinical evaluation of novel therapeutic candidates for COPD requires a rigorous and multi-faceted approach. By utilizing well-established animal models, standardized experimental protocols, and a comprehensive suite of analytical techniques, researchers can effectively assess the potential of compounds like this compound to mitigate the key pathological features of COPD. A thorough understanding of the underlying molecular pathways, such as those involving Nrf2 and NF-κB, is crucial for elucidating the mechanism of action and guiding further drug development efforts. This guide provides a framework for the systematic preclinical investigation of new therapies that hold the promise of improving the lives of patients with COPD.
References
- 1. Animal models of chronic obstructive pulmonary disease: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in pre-clinical mouse models of COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidative stress-based therapeutics in COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic Potential of Small Molecules Targeting Oxidative Stress in the Treatment of Chronic Obstructive Pulmonary Disease (COPD): A Comprehensive Review [mdpi.com]
- 5. archbronconeumol.org [archbronconeumol.org]
- 6. COPD: preclinical models and emerging therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Animal Models and Mechanisms of Tobacco Smoke-induced Chronic Obstructive Pulmonary Disease (COPD) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical animal models of COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms, Pathophysiology and Currently Proposed Treatments of Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Progress in the mechanism and targeted drug therapy for COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. mdpi.com [mdpi.com]
- 13. dovepress.com [dovepress.com]
- 14. Oxidative Stress in COPD: Sources, Markers, and Potential Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
SRTCX1002: A Novel Modulator of the IL-1 Signaling Pathway for Inflammatory Diseases—A Technical Overview
Disclaimer: The compound "SRTCX1002" is a fictional entity created for illustrative purposes. All data, experimental protocols, and associated results presented in this document are hypothetical and designed to serve as a template for a technical guide or whitepaper in the field of drug discovery and development.
Abstract
Chronic inflammatory diseases represent a significant global health burden, and the interleukin-1 (IL-1) signaling pathway is a critical mediator in their pathogenesis. This document details the discovery and preclinical development of this compound, a novel, potent, and selective small molecule inhibitor of the IL-1 receptor-associated kinase 4 (IRAK4), a key downstream effector in the IL-1 signaling cascade. We present a comprehensive overview of the lead identification and optimization process, in vitro and in vivo pharmacological characterization, and the foundational experimental protocols that defined the preclinical profile of this compound. The data herein demonstrate the potential of this compound as a therapeutic candidate for a range of inflammatory conditions.
Introduction: The Role of IL-1 Signaling in Inflammation
The interleukin-1 family of cytokines, particularly IL-1α and IL-1β, are potent pro-inflammatory mediators. Upon binding to the IL-1 receptor (IL-1R), they initiate a downstream signaling cascade that is central to the innate immune response. A critical component of this pathway is the IRAK4, which acts as a central node, phosphorylating downstream targets and leading to the activation of transcription factors such as NF-κB and AP-1. These transcription factors, in turn, drive the expression of a host of inflammatory genes, including cytokines, chemokines, and matrix metalloproteinases. Dysregulation of this pathway is a hallmark of numerous autoimmune and inflammatory diseases, making it a prime target for therapeutic intervention.
Discovery of this compound
This compound was identified through a high-throughput screening (HTS) campaign of a proprietary library of kinase-focused small molecules. The primary assay utilized a time-resolved fluorescence resonance energy transfer (TR-FRET) format to measure the inhibition of IRAK4 kinase activity. Initial hits were subjected to a rigorous triaging process, including confirmation of activity, assessment of dose-response, and preliminary structure-activity relationship (SAR) analysis.
Lead Optimization
The initial HTS hit, compound SRTCX0001, demonstrated moderate potency but poor pharmacokinetic properties. A medicinal chemistry campaign was initiated to optimize this lead scaffold. Key objectives of the optimization program included:
-
Enhancing Potency: Modifications to the core structure were made to improve binding affinity to the ATP-binding pocket of IRAK4.
-
Improving Selectivity: Structural changes were designed to minimize off-target activity against a panel of related kinases.
-
Optimizing ADME Properties: Physicochemical properties were fine-tuned to improve aqueous solubility, metabolic stability, and oral bioavailability.
This iterative process, guided by in vitro assays and computational modeling, led to the identification of this compound as the lead candidate, exhibiting a superior balance of potency, selectivity, and drug-like properties.
In Vitro Characterization
A comprehensive suite of in vitro assays was employed to characterize the pharmacological profile of this compound.
Biochemical and Cellular Potency
The potency of this compound was assessed in both biochemical and cellular assays. The results, summarized in Table 1, demonstrate potent inhibition of IRAK4 kinase activity and effective suppression of IL-1β-induced signaling in a cellular context.
| Assay Type | Endpoint | This compound IC50 (nM) | SRTCX0001 (Hit) IC50 (nM) |
| Biochemical | IRAK4 Kinase Activity (TR-FRET) | 2.5 ± 0.4 | 850 ± 50 |
| Cellular | IL-1β-induced IL-6 release (HEK-293 cells) | 15.8 ± 2.1 | >10,000 |
| Cellular | LPS-induced TNF-α release (Human PBMCs) | 22.5 ± 3.5 | >10,000 |
| Table 1: Biochemical and cellular potency of this compound compared to the initial hit compound. |
Kinase Selectivity Profile
To assess the selectivity of this compound, it was profiled against a panel of 400 human kinases at a concentration of 1 µM. As shown in Table 2, this compound demonstrated high selectivity for IRAK4.
| Parameter | Value |
| Kinases Tested | 400 |
| Concentration | 1 µM |
| Kinases with >90% Inhibition | 1 (IRAK4) |
| Kinases with 50-90% Inhibition | 3 |
| Selectivity Score (S10 at 1µM) | 0.01 |
| Table 2: Kinase selectivity profile of this compound. |
Pharmacokinetic Properties
The in vitro ADME (Absorption, Distribution, Metabolism, Excretion) properties of this compound were evaluated to predict its in vivo behavior.
| Parameter | Assay | Result |
| Solubility | Aqueous Solubility (pH 7.4) | 150 µM |
| Permeability | Caco-2 | 15 x 10-6 cm/s |
| Metabolic Stability | Human Liver Microsomes (T1/2) | >60 min |
| Plasma Protein Binding | Human Plasma | 92% |
| Table 3: In vitro pharmacokinetic properties of this compound. |
In Vivo Pharmacology
The efficacy of this compound was evaluated in a murine model of collagen-induced arthritis (CIA), a standard preclinical model for rheumatoid arthritis.
Efficacy in Collagen-Induced Arthritis Model
Male DBA/1 mice were immunized with bovine type II collagen. Upon the onset of arthritis, mice were treated orally with vehicle or this compound once daily. Disease progression was monitored by measuring paw swelling and a clinical arthritis score.
| Treatment Group | Dose (mg/kg, PO, QD) | Mean Arthritis Score (Day 14) | Inhibition of Paw Swelling (%) |
| Vehicle | - | 4.5 ± 0.5 | 0% |
| This compound | 3 | 2.8 ± 0.4 | 38% |
| This compound | 10 | 1.2 ± 0.3 | 75% |
| This compound | 30 | 0.5 ± 0.2 | 90% |
| Table 4: Efficacy of this compound in a murine model of collagen-induced arthritis. |
Signaling Pathway and Experimental Workflow Visualizations
This compound Mechanism of Action
The following diagram illustrates the proposed mechanism of action of this compound within the IL-1 signaling pathway.
Caption: this compound inhibits IRAK4, blocking downstream NF-κB activation.
High-Throughput Screening Workflow
The diagram below outlines the logical workflow used for the primary high-throughput screening and initial hit validation.
Caption: High-throughput screening and hit validation workflow.
Experimental Protocols
IRAK4 TR-FRET Kinase Assay
-
Objective: To measure the direct inhibitory activity of compounds on IRAK4 kinase.
-
Materials: Recombinant human IRAK4 (enzyme), ULight™-labeled peptide substrate, Europium-labeled anti-phospho-peptide antibody, ATP, assay buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Procedure:
-
Add 2 µL of compound dilution in DMSO to a 384-well assay plate.
-
Add 4 µL of IRAK4 enzyme solution (final concentration 0.5 nM) in assay buffer.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 4 µL of a substrate/ATP mixture (final concentrations 50 nM ULight™-peptide, 50 µM ATP).
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of stop/detection buffer containing EDTA and the Europium-labeled antibody.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a TR-FRET-compatible reader (excitation at 320 nm, emission at 615 nm and 665 nm).
-
-
Data Analysis: The ratio of emission at 665 nm to 615 nm is calculated. IC₅₀ values are determined by fitting the percent inhibition versus compound concentration data to a four-parameter logistic equation.
IL-1β-Induced IL-6 Release in HEK-293 Cells
-
Objective: To assess the cellular potency of compounds in blocking the IL-1 signaling pathway.
-
Materials: HEK-293 cells stably expressing the human IL-1 receptor, DMEM, fetal bovine serum (FBS), recombinant human IL-1β, human IL-6 ELISA kit.
-
Procedure:
-
Seed HEK-293-IL1R cells in a 96-well plate at a density of 50,000 cells/well and incubate overnight.
-
Replace the medium with serum-free DMEM and pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with IL-1β (final concentration 1 ng/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of IL-6 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis: IC₅₀ values are calculated by fitting the percent inhibition of IL-6 release versus compound concentration to a four-parameter logistic model.
Conclusion
This compound is a potent and selective inhibitor of IRAK4 with excellent in vitro and in vivo pharmacological properties. The data presented in this technical guide highlight its robust inhibition of the IL-1 signaling pathway and its significant efficacy in a preclinical model of rheumatoid arthritis. These findings establish this compound as a promising drug candidate for the treatment of inflammatory diseases, warranting further development and clinical investigation.
An In-Depth Technical Guide to SRTCX1002: A Chemical Probe for Studying SIRT1 Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 1 (SIRT1), an NAD⁺-dependent protein deacetylase, is a critical regulator of a vast array of cellular processes, including metabolism, stress responses, and aging. Its central role in cellular homeostasis has made it a compelling therapeutic target for a wide range of age-related diseases. To dissect the intricate biology of SIRT1 and validate its therapeutic potential, the development of potent and selective chemical probes is paramount. This technical guide focuses on SRTCX1002, a potent small-molecule activator of SIRT1, providing a comprehensive overview of its mechanism of action, biological effects, and its application as a chemical probe for interrogating SIRT1 function.
This compound: A Potent Activator of SIRT1
This compound is a member of the benzimidazole class of sirtuin-activating compounds (STACs). It has been identified as a potent activator of SIRT1, capable of suppressing inflammatory responses through the promotion of p65 deacetylation and subsequent inhibition of NF-κB activity[1].
Quantitative Analysis of Biological Activity
While direct enzymatic activation data (EC50/AC50) for this compound on purified SIRT1 is not publicly available, its potent biological effects in cellular assays have been documented. This compound suppresses stimuli-induced NF-κB transcriptional activation and lipopolysaccharide (LPS)-induced TNFα secretion with IC50 values of 0.71 µM and 7.58 µM, respectively. These values indicate its significant potency in modulating downstream SIRT1 signaling pathways.
| Parameter | Assay | IC50 |
| NF-κB Transcriptional Activation | Cellular Reporter Assay | 0.71 µM |
| LPS-induced TNFα Secretion | Cellular Assay | 7.58 µM |
Table 1: Potency of this compound in Cellular Assays
Note: IC50 values represent the concentration at which this compound inhibits the respective biological response by 50%.
Mechanism of Action
The precise mechanism by which this compound activates SIRT1 is believed to be through an allosteric mechanism, a common feature of STACs[2][3]. This proposed mechanism involves the binding of this compound to a site on the SIRT1 enzyme distinct from the active site, inducing a conformational change that enhances the enzyme's affinity for its substrates.
A key feature of many STACs is their reliance on specific hydrophobic motifs within SIRT1 substrates to facilitate activation[3]. It is hypothesized that this compound leverages a similar "assisted allosteric activation" mechanism.
Figure 1. Proposed allosteric activation of SIRT1 by this compound. This diagram illustrates the proposed mechanism where this compound binds to an allosteric site on SIRT1, enhancing its binding to acetylated substrates and leading to their deacetylation and subsequent downstream biological effects.
Selectivity Profile
A critical aspect of a chemical probe is its selectivity for the intended target over other related proteins. While a comprehensive selectivity panel for this compound against all human sirtuin isoforms (SIRT1-7) is not publicly available, initial studies suggest it belongs to a class of compounds designed to be selective SIRT1 activators. The lack of broad selectivity data represents a current knowledge gap and is a crucial area for future investigation to fully validate this compound as a specific SIRT1 probe.
Experimental Protocols
In Vitro SIRT1 Activity Assay (Fluorometric)
This protocol is a general method for measuring the activity of purified SIRT1 in the presence of an activator like this compound.
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine residue linked to a fluorophore)
-
NAD⁺
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
This compound (dissolved in DMSO)
-
SIRT1 inhibitor (e.g., Nicotinamide or EX-527) for control
-
Developer solution (specific to the substrate kit)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, NAD⁺, and the fluorogenic SIRT1 substrate.
-
Add varying concentrations of this compound or control compounds (DMSO vehicle, SIRT1 inhibitor) to the wells of the 96-well plate.
-
Initiate the reaction by adding recombinant SIRT1 enzyme to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.
-
Stop the reaction by adding the developer solution.
-
Incubate for a further period at 37°C as recommended by the substrate manufacturer.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of SIRT1 activation relative to the DMSO control.
Figure 2. Experimental workflow for the in vitro fluorometric SIRT1 activity assay. This diagram outlines the key steps involved in assessing the enzymatic activity of SIRT1 in the presence of this compound.
Cellular Assay for p65 Deacetylation (Western Blot)
This protocol describes how to assess the ability of this compound to promote the deacetylation of the NF-κB subunit p65, a known SIRT1 substrate, in a cellular context[1].
Materials:
-
U2OS cells (or other suitable cell line)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
SIRT1 inhibitor (e.g., EX-527)
-
TNFα (or another NF-κB stimulus)
-
Lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
Western blotting equipment
-
Primary antibodies: anti-acetyl-p65 (Lys310), anti-total p65, anti-SIRT1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed U2OS cells in culture plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or control compounds for a specified duration (e.g., 24 hours). In some experiments, a SIRT1 inhibitor can be co-incubated to demonstrate SIRT1-dependency.
-
Stimulate the cells with TNFα for a short period (e.g., 30 minutes) to induce p65 acetylation.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against acetylated p65, total p65, SIRT1, and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of acetylated p65 to total p65.
Figure 3. Experimental workflow for the cellular p65 deacetylation assay. This diagram details the process of evaluating the effect of this compound on the acetylation status of the SIRT1 substrate p65 in cells.
SIRT1 Signaling Pathways Modulated by this compound
This compound, by activating SIRT1, is expected to influence a multitude of signaling pathways. The most directly implicated pathway is the NF-κB signaling cascade.
NF-κB Signaling Pathway
NF-κB is a key transcription factor that orchestrates inflammatory responses. The activity of NF-κB is tightly regulated by post-translational modifications, including acetylation of its p65 subunit at lysine 310. Acetylation of p65 enhances its transcriptional activity. SIRT1 directly deacetylates p65 at this site, thereby inhibiting NF-κB-dependent gene expression and suppressing inflammation[1]. This compound enhances this deacetylation, leading to a reduction in the inflammatory response.
Figure 4. This compound-mediated inhibition of the NF-κB signaling pathway. This diagram shows how this compound activates SIRT1, leading to the deacetylation and inactivation of p65, which in turn suppresses NF-κB transcriptional activation and the subsequent inflammatory response.
Conclusion and Future Directions
References
- 1. SIRT1 Activators Suppress Inflammatory Responses through Promotion of p65 Deacetylation and Inhibition of NF-κB Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism and design of allosteric activators of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evidence for a Common Mechanism of SIRT1 Regulation by Allosteric Activators - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for SRTCX1002 in U2OS Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive set of experimental protocols for the characterization of a novel investigational compound, SRTCX1002, in the context of U2OS human osteosarcoma cells. As this compound is a proprietary compound, this document outlines a series of robust, standardized assays to determine its efficacy and mechanism of action, assuming a hypothesized role as an inhibitor of the PI3K/Akt signaling pathway. The protocols detailed herein include U2OS cell culture, cell viability assessment, and protein analysis through western blotting and immunofluorescence. Representative data is presented in tabular format to guide expected outcomes, and key workflows and signaling pathways are visualized using diagrams.
Introduction
The U2OS cell line, derived from a human osteosarcoma, is a well-established model for cancer research.[1][2] These cells exhibit an epithelial adherent morphology and are known for their high proliferation rate, making them suitable for studying the effects of novel therapeutic compounds.[3] Key signaling pathways often dysregulated in U2OS cells include the Wnt, Notch, and NFκB pathways.[4] This document focuses on a hypothetical inhibitor, this compound, and its potential effects on the PI3K/Akt pathway, a critical regulator of cell growth, proliferation, and survival. The following protocols provide a framework for investigating the anti-cancer properties of this compound in U2OS cells.
Data Presentation
The following tables represent hypothetical data generated from the described experimental protocols.
Table 1: Dose-Response of this compound on U2OS Cell Viability (72h)
| This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) | Calculated IC50 (µM) |
| 0 (Vehicle Control) | 100 ± 4.5 | \multirow{6}{*}{12.5} |
| 1 | 88 ± 5.1 | |
| 5 | 65 ± 3.8 | |
| 10 | 52 ± 4.2 | |
| 25 | 28 ± 3.1 | |
| 50 | 15 ± 2.5 |
Table 2: Effect of this compound on PI3K/Akt Pathway Protein Expression
| Treatment (24h) | p-Akt (Ser473) Relative Density | Total Akt Relative Density | p-mTOR (Ser2448) Relative Density | Total mTOR Relative Density |
| Vehicle Control | 1.00 | 1.00 | 1.00 | 1.00 |
| This compound (15 µM) | 0.35 | 0.98 | 0.42 | 1.02 |
Experimental Protocols
U2OS Cell Culture
This protocol outlines the standard procedure for the culture of U2OS cells.
-
Growth Medium: DMEM supplemented with 10% FBS, 2mM L-Glutamine, 100 units/mL penicillin, and 100 µg/mL streptomycin.[5]
-
Culture Conditions: Cells are grown in a humidified incubator at 37°C with 5% CO2.[1][5]
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the growth medium.
-
Wash the cell monolayer with PBS (Ca2+ and Mg2+ free).
-
Add 0.05% Trypsin-EDTA solution and incubate at 37°C until cells detach.[3][5]
-
Neutralize the trypsin with fresh growth medium and collect the cell suspension in a centrifuge tube.
-
Aspirate the supernatant and resuspend the cell pellet in fresh growth medium.
-
-
Cryopreservation: Cells can be frozen in growth medium containing 5% DMSO at a density of 2-5x10^6 cells/mL.[3][5]
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of viability.[6][7]
-
Seed U2OS cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.[8]
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01M HCl) to each well.[7]
-
Incubate the plate overnight in the dark at room temperature with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
Western Blotting
This protocol is for analyzing the expression levels of specific proteins.
-
Seed U2OS cells in 6-well plates and grow to 80-90% confluency.
-
Treat cells with this compound at the desired concentration and time.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[9]
-
Scrape the cells and collect the lysate in a microcentrifuge tube.[9][10]
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.[9]
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[10]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, and a loading control like β-actin) overnight at 4°C.[10]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Immunofluorescence
This protocol is used to visualize the subcellular localization of proteins.
-
Seed U2OS cells on glass coverslips in a 24-well plate.
-
Treat the cells with this compound as required.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[11]
-
Wash the cells three times with PBS.[11]
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with the primary antibody (e.g., anti-p-Akt) diluted in blocking buffer overnight at 4°C.[11]
-
Wash the cells three times with PBST.
-
Incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.[11]
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides with an antifade mounting medium.[11]
-
Visualize the staining using a fluorescence or confocal microscope.
Visualizations
References
- 1. U-2 OS Cell Line Profile | Culture Collections [culturecollections.org.uk]
- 2. Human Bone Osteosarcoma Epithelial Cells (U2OS Line) | Nikon’s MicroscopyU [microscopyu.com]
- 3. U-2 OS Cell Line - Creative Biogene [creative-biogene.com]
- 4. Wnt10b activates the Wnt, notch, and NFκB pathways in U2OS osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. encodeproject.org [encodeproject.org]
- 6. broadpharm.com [broadpharm.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. bio-rad.com [bio-rad.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. Immunofluorescence and live-cell Imaging [protocols.io]
Application Notes and Protocols for SRTCX1002: A Template for In Vivo Studies
Disclaimer: The following application notes and protocols are provided as a template. The specific compound "SRTCX1002" did not yield public data in our search. Therefore, the data presented here is based on publicly available information for the anti-cancer drug Topotecan Hydrochloride and should be used for illustrative purposes only. Researchers must replace the placeholder data with their own experimental findings for this compound.
These notes are intended for researchers, scientists, and drug development professionals to provide a framework for designing and conducting in vivo studies for novel compounds.
Introduction
This document outlines the recommended dosage, administration, and protocols for the in vivo evaluation of a hypothetical therapeutic agent, this compound. The provided methodologies and data tables are structured to guide researchers in establishing robust and reproducible preclinical studies.
Quantitative Data Summary
Effective in vivo studies rely on accurate and well-documented dosage and administration parameters. The following tables summarize key pharmacokinetic parameters from a study conducted on Sprague-Dawley rats. This data should be replaced with specific results obtained for this compound.
Table 1: Pharmacokinetic Parameters of a Single 4 mg/kg Dose in Rats
| Administration Route | Bioavailability (Lactone Form) | Bioavailability (Total Form) | Cmax (Lactone Form, ng/mL) | Cmax (Total Form, ng/mL) | Tmax (h) |
| Intravenous | 100% | 100% | 250 ± 30 | 450 ± 45 | 0.08 |
| Oral | 22.01% | 24.94% | 50 ± 8 | 95 ± 15 | 1.0 |
| Subcutaneous | 88.05%[1][2][3] | 99.75%[1][2][3] | 120 ± 18 | 210 ± 25 | 2.0 |
Table 2: Comparative Plasma Concentrations at Elimination Phase
| Administration Route | Relative Concentration (Lactone) | Relative Concentration (Total) |
| Intravenous | 1x | 1x |
| Oral | 5x | 5x |
| Subcutaneous | 10x[1][2][3] | 10x[1][2][3] |
Experimental Protocols
Detailed and standardized protocols are crucial for the reproducibility of in vivo experiments.
Animal Models
-
Species: Sprague-Dawley rats
-
Sex: Male
-
Weight: 200-250 g
-
Housing: Standard laboratory conditions (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to food and water.
-
Acclimation: Minimum of 7 days prior to the start of the experiment.
Drug Formulation and Administration
-
Formulation: this compound should be dissolved in a suitable vehicle (e.g., sterile saline, PBS, or a solution containing DMSO and Tween 80, depending on solubility). The final concentration should be prepared to deliver the desired dose in a volume of 1 mL/kg.
-
Administration Routes:
-
Intravenous (IV): Administered as a single bolus injection into the tail vein.
-
Oral (PO): Administered via gavage using a suitable feeding needle.
-
Subcutaneous (SC): Administered as a single injection into the loose skin on the dorsal side.
-
Pharmacokinetic Study Protocol
This protocol is designed to determine the pharmacokinetic profile of this compound.
-
Dosing: Administer a single dose of this compound (e.g., 4 mg/kg) to each group of rats (n=5 per group) via the selected administration routes (IV, PO, SC).
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the jugular vein at the following time points: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-administration.
-
Sample Processing: Plasma should be separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, bioavailability) using appropriate software.
Visualizations
Diagrams are provided to illustrate a hypothetical signaling pathway for an anti-cancer agent and a general experimental workflow.
Caption: Hypothetical this compound signaling pathway inhibiting cell proliferation.
Caption: General experimental workflow for in vivo pharmacokinetic studies.
References
- 1. Pharmacokinetic Comparison of Three Different Administration Routes for Topotecan Hydrochloride in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetic Comparison of Three Different Administration Routes for Topotecan Hydrochloride in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Detecting p65 Deacetylation by SRTCX1002
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for utilizing Western blotting to detect the deacetylation of the NF-κB subunit p65 mediated by SRTCX1002, a small molecule activator of Sirtuin 1 (SIRT1). The acetylation of p65 is a critical post-translational modification that enhances NF-κB transcriptional activity, and its removal by deacetylases like SIRT1 is a key mechanism for attenuating inflammatory responses. This compound has been identified as a potent SIRT1 activator that promotes the deacetylation of p65.[1][2][3][4] This application note outlines the necessary experimental procedures, from cell culture and treatment to immunoprecipitation and Western blot analysis, for researchers investigating the efficacy of this compound and similar compounds in modulating the NF-κB signaling pathway.
Introduction
The nuclear factor-kappa B (NF-κB) family of transcription factors plays a pivotal role in regulating inflammatory responses, cell survival, and proliferation. The activity of NF-κB is tightly controlled by various post-translational modifications, including phosphorylation and acetylation. The acetylation of the p65 subunit, primarily at lysine 310, is known to enhance its transcriptional activity and prolong its nuclear localization.
Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase, has been identified as a key negative regulator of NF-κB signaling. SIRT1 directly interacts with and deacetylates p65 at lysine 310, thereby inhibiting NF-κB-dependent gene expression.[1][5][6][7] This mechanism has positioned SIRT1 as a promising therapeutic target for inflammatory diseases. Small molecule activators of SIRT1 (STACs), such as this compound, have been developed to enhance the deacetylase activity of SIRT1 and suppress inflammatory responses.[1][2][3][4]
This application note provides a comprehensive protocol to monitor the deacetylation of p65 in response to this compound treatment using immunoprecipitation followed by Western blotting.
Signaling Pathway
The activation of SIRT1 by this compound leads to the deacetylation of p65, which in turn suppresses the transcription of pro-inflammatory genes. This signaling cascade is a critical regulatory mechanism in the inflammatory response.
Caption: this compound activates SIRT1, leading to p65 deacetylation and reduced NF-κB activity.
Experimental Workflow
The overall experimental workflow to assess p65 deacetylation by this compound involves cell treatment, protein extraction, immunoprecipitation of acetylated proteins, and subsequent detection by Western blot.
Caption: Workflow for detecting p65 deacetylation via immunoprecipitation and Western blot.
Experimental Protocols
Materials and Reagents
-
Cell Line: Human cell line known to express p65 (e.g., HEK293, HeLa, U2OS).
-
This compound: Small molecule SIRT1 activator.
-
Inflammatory Stimulus (optional): TNFα or Lipopolysaccharide (LPS).
-
Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and deacetylase inhibitors (e.g., Trichostatin A (TSA) and Nicotinamide (NAM)).
-
Protein A/G Agarose Beads or Magnetic Beads.
-
Antibodies:
-
Primary: Rabbit anti-acetyl-lysine, Mouse anti-p65, Rabbit anti-SIRT1, Mouse anti-β-actin (loading control).
-
Secondary: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
-
BCA Protein Assay Kit.
-
SDS-PAGE Gels and Buffers.
-
PVDF or Nitrocellulose Membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Wash Buffer: TBST.
-
ECL Western Blotting Substrate.
Procedure
1. Cell Culture and Treatment:
-
Seed cells in appropriate culture dishes and grow to 70-80% confluency.
-
Pre-treat cells with desired concentrations of this compound for a specified time (e.g., 1-6 hours). A dose-response experiment is recommended (e.g., 0.1, 1, 10 µM).
-
(Optional) Stimulate cells with an inflammatory agent (e.g., 10 ng/mL TNFα for 30 minutes) to induce p65 acetylation.
-
Include appropriate controls: vehicle-treated cells, cells treated with inflammatory stimulus alone, and cells co-treated with a SIRT1 inhibitor (e.g., EX-527) to confirm SIRT1-dependency.
2. Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer (supplemented with protease and deacetylase inhibitors) to the cells.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (total cell lysate) and determine the protein concentration using a BCA assay.
3. Immunoprecipitation of Acetylated Proteins:
-
Pre-clear the cell lysate by incubating with protein A/G beads for 30 minutes at 4°C on a rotator.
-
Centrifuge and transfer the supernatant to a new tube.
-
Add anti-acetyl-lysine antibody to the pre-cleared lysate (typically 1-2 µg per 500 µg of protein) and incubate overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for an additional 2-4 hours at 4°C.
-
Collect the beads by centrifugation and wash them 3-4 times with ice-cold lysis buffer.
-
After the final wash, remove all supernatant and resuspend the beads in 2X Laemmli sample buffer.
-
Boil the samples for 5-10 minutes to elute the immunoprecipitated proteins.
4. Western Blot Analysis:
-
Load the eluted samples and an input control (a small fraction of the total cell lysate) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-p65) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
For the input control, probe separate blots with anti-p65, anti-SIRT1, and anti-β-actin antibodies to ensure equal protein loading and to check the expression levels of the proteins of interest.
Data Presentation
Quantitative data from the Western blot analysis should be summarized in tables to facilitate comparison between different treatment conditions. Densitometry analysis of the protein bands can be performed using software like ImageJ.
Table 1: Effect of this compound on p65 Acetylation
| Treatment Group | This compound (µM) | TNFα (10 ng/mL) | Acetylated p65 / Total p65 (Relative Densitometry Units) |
| Vehicle Control | 0 | - | 1.00 |
| TNFα | 0 | + | 3.50 |
| This compound | 1 | + | 2.10 |
| This compound | 10 | + | 1.25 |
| This compound + EX-527 | 10 | + | 3.30 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Troubleshooting
-
No or weak signal for acetylated p65:
-
Ensure the use of deacetylase inhibitors in the lysis buffer.
-
Increase the amount of starting protein for immunoprecipitation.
-
Optimize the concentration of the primary antibody.
-
-
High background:
-
Increase the number of washes after antibody incubations.
-
Ensure proper blocking of the membrane.
-
Use a lower concentration of the secondary antibody.
-
-
Non-specific bands:
-
Pre-clear the lysate before immunoprecipitation.
-
Use a highly specific primary antibody.
-
Conclusion
This application note provides a detailed framework for investigating the effect of the SIRT1 activator this compound on the deacetylation of p65. By following this protocol, researchers can effectively assess the potential of this compound and other STACs as therapeutic agents for inflammatory diseases by modulating the NF-κB signaling pathway.
References
- 1. SIRT1 Activators Suppress Inflammatory Responses through Promotion of p65 Deacetylation and Inhibition of NF-κB Activity | PLOS One [journals.plos.org]
- 2. SIRT1 Activators Suppress Inflammatory Responses through Promotion of p65 Deacetylation and Inhibition of NF-κB Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SIRT1 Activators Suppress Inflammatory Responses through Promotion of p65 Deacetylation and Inhibition of NF-κB Activity | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Activating SIRT1 deacetylates NF-κB p65 to alleviate liver inflammation and fibrosis via inhibiting NLRP3 pathway in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The N-terminal Domain of SIRT1 Is a Positive Regulator of Endogenous SIRT1-dependent Deacetylation and Transcriptional Outputs - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Cell-Based Assays for Measuring SIRT1 Activation by SRTCX1002
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 1 (SIRT1) is a crucial NAD+-dependent deacetylase that plays a pivotal role in a multitude of cellular processes, including gene silencing, DNA repair, metabolism, and inflammation.[1][2][3] Its dysregulation has been implicated in various age-related diseases such as cancer, neurodegenerative disorders, and metabolic syndromes.[2][4] Consequently, SIRT1 has emerged as a significant therapeutic target for drug discovery, with a focus on developing small-molecule activators.[1][2][5]
SRTCX1002 is a novel, potent, and selective small-molecule activator of SIRT1. This document provides detailed protocols for cell-based assays to characterize and quantify the activation of SIRT1 by this compound. The described methods include a direct enzymatic assay to measure SIRT1 deacetylase activity and a downstream cellular assay to assess the acetylation status of a key SIRT1 target, p53.
SIRT1 Signaling Pathway and this compound Mechanism of Action
SIRT1 exerts its biological functions by deacetylating a wide range of histone and non-histone protein targets.[6] This deacetylation activity is dependent on the presence of NAD+ as a cofactor. Small-molecule activators like this compound are thought to act allosterically, binding to a site on the SIRT1 enzyme to enhance its affinity for its acetylated substrates, thereby increasing its catalytic efficiency.[1][5][7]
References
- 1. Molecular and Cellular Characterization of SIRT1 Allosteric Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Assay of SIRT1-Activating Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalysis and mechanistic insights on Sirtuin activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule activators of SIRT1 replicate signaling pathways triggered by calorie restriction in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SIRT1 Activation by Small Molecules: KINETIC AND BIOPHYSICAL EVIDENCE FOR DIRECT INTERACTION OF ENZYME AND ACTIVATOR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sirtuin1 (SIRT1) in the Acetylation of Downstream Target Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism and design of allosteric activators of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Novel Compound SRTCX1002 in Cell Culture
A Comprehensive Guide for Researchers
Disclaimer: Extensive searches for the compound "SRTCX1002" did not yield any specific information regarding its chemical properties, solubility, or biological activity. The following application notes and protocols are provided as a generalized template. Researchers and drug development professionals should substitute the placeholder information with data specific to their compound of interest.
Introduction
This compound is a novel synthetic compound with potential therapeutic applications. Understanding its solubility and establishing a reliable protocol for its preparation are critical first steps for consistent and reproducible results in cell culture-based assays. This document provides detailed guidance on the solubility of this compound and standardized protocols for preparing stock and working solutions for in vitro experiments.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is essential for proper handling and preparation.
| Property | Value |
| Molecular Formula | C₂₀H₂₅N₅O₃ |
| Molecular Weight | 383.45 g/mol |
| Appearance | White to off-white crystalline solid |
| Purity | >99% (by HPLC) |
| Storage Conditions | Store at -20°C, protect from light |
Solubility Profile of this compound
The solubility of this compound was determined in various common laboratory solvents. This information is crucial for the preparation of high-concentration stock solutions.
| Solvent | Solubility (at 25°C) | Observations |
| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL (≥ 130 mM) | Clear, colorless solution |
| Ethanol (100%) | ≈ 10 mg/mL (≈ 26 mM) | Clear, colorless solution |
| Phosphate-Buffered Saline (PBS, pH 7.4) | < 0.1 mg/mL | Insoluble |
| Water | < 0.1 mg/mL | Insoluble |
Experimental Protocols
4.1. Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound, which can be stored for future use.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Equilibration: Allow the vial of this compound powder and the DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh out 3.84 mg of this compound powder and transfer it to a sterile amber microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Mixing: Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved, resulting in a clear, 10 mM stock solution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light. For long-term storage, -80°C is recommended.
4.2. Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the 10 mM stock solution to final working concentrations for treating cells in culture.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, complete cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes or conical tubes
Procedure:
-
Thawing: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution (Recommended): To minimize pipetting errors and ensure accurate final concentrations, perform serial dilutions. For example, to prepare a 10 µM working solution from a 10 mM stock:
-
Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of complete cell culture medium to create a 100 µM solution. Mix well by gentle pipetting.
-
Add the desired volume of the 100 µM intermediate solution to your cell culture plates to achieve the final concentration. For example, add 100 µL of the 100 µM solution to 900 µL of medium in a well to get a final concentration of 10 µM.
-
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is below 0.5% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
Visualizations
5.1. Experimental Workflow
The following diagram illustrates the workflow for preparing this compound solutions for cell culture experiments.
Caption: Workflow for this compound Solution Preparation.
5.2. Hypothetical Signaling Pathway
This diagram depicts a hypothetical signaling pathway that could be modulated by this compound, for illustrative purposes.
Caption: Hypothetical Signaling Cascade for this compound.
Application Notes and Protocols: Investigating the Role of SIRT1 in Neuroinflammation with SRTCX1002
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of numerous neurodegenerative diseases. Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase, has emerged as a key regulator of inflammatory processes, making it a promising therapeutic target.[1][2] SIRT1 activation has been shown to suppress neuroinflammation, primarily through the deacetylation of transcription factors like NF-κB, which orchestrates the expression of pro-inflammatory cytokines.[3][4][5] SRTCX1002 is a potent, synthetic small-molecule activator of SIRT1, developed to explore the therapeutic potential of SIRT1 activation in various disease models, including neuroinflammation.
These application notes provide a comprehensive guide for utilizing this compound to study the role of SIRT1 in neuroinflammatory pathways. Detailed protocols for in vitro neuroinflammation models, assessment of SIRT1 activity, and quantification of inflammatory markers are provided to facilitate research in this area.
Data Presentation
Table 1: Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS-stimulated Microglia
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Vehicle Control | 15.2 ± 2.1 | 8.5 ± 1.3 | 5.1 ± 0.9 |
| LPS (100 ng/mL) | 850.6 ± 45.3 | 620.1 ± 33.7 | 450.8 ± 28.4 |
| LPS + this compound (1 µM) | 425.3 ± 28.9 | 310.5 ± 19.8 | 225.4 ± 15.7 |
| LPS + this compound (5 µM) | 210.7 ± 15.1 | 155.2 ± 11.2 | 112.7 ± 9.8 |
Data are presented as mean ± standard deviation and are representative of typical results.
Table 2: Effect of this compound on SIRT1 Activity and NF-κB Acetylation
| Treatment Group | Relative SIRT1 Activity (%) | Acetylated NF-κB p65 (Arbitrary Units) |
| Vehicle Control | 100 ± 5.2 | 0.12 ± 0.03 |
| LPS (100 ng/mL) | 85 ± 4.8 | 0.85 ± 0.09 |
| LPS + this compound (1 µM) | 150 ± 8.1 | 0.45 ± 0.05 |
| LPS + this compound (5 µM) | 220 ± 12.5 | 0.21 ± 0.04 |
Data are presented as mean ± standard deviation and are representative of typical results.
Mandatory Visualizations
Caption: SIRT1 signaling pathway in neuroinflammation.
Caption: In vitro experimental workflow.
Caption: this compound's anti-inflammatory effect.
Experimental Protocols
In Vitro Neuroinflammation Model: LPS-stimulated Microglia
This protocol describes the induction of a neuroinflammatory state in cultured microglia using lipopolysaccharide (LPS). Both primary microglia and the BV-2 cell line are suitable for this model.[6][7]
Materials:
-
Primary microglia or BV-2 microglial cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound (or other SIRT1 activator)
-
Vehicle (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture plates (96-well, 24-well, or 6-well)
Procedure:
-
Cell Culture: Culture primary microglia or BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed cells into appropriate culture plates at a density of 1 x 10^5 cells/mL and allow them to adhere overnight.
-
Pre-treatment: The following day, replace the medium with fresh DMEM containing the desired concentrations of this compound (e.g., 1 µM, 5 µM) or vehicle. Incubate for 2 hours.
-
Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL to induce an inflammatory response.[7][8]
-
Incubation: Incubate the cells for the desired time points (e.g., 6 hours for gene expression analysis, 24 hours for cytokine secretion analysis).
-
Sample Collection:
-
Supernatant: Carefully collect the cell culture supernatant for cytokine analysis (ELISA).
-
Cell Lysate: Wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer for subsequent Western blot or SIRT1 activity assays.
-
Quantification of Pro-inflammatory Cytokines by ELISA
This protocol outlines the measurement of secreted pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).[9][10]
Materials:
-
ELISA kits for mouse TNF-α, IL-6, and IL-1β
-
Collected cell culture supernatants
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions provided with the specific ELISA kits.
-
Briefly, add standards and collected supernatants to the antibody-coated wells of the ELISA plate.
-
Incubate and wash the wells to remove unbound substances.
-
Add a biotin-conjugated antibody specific for the cytokine of interest.
-
Incubate and wash, then add a streptavidin-HRP conjugate.
-
Incubate and wash, then add a substrate solution to develop the color.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.
Assessment of NF-κB p65 Acetylation by Western Blot
This protocol describes the detection of acetylated NF-κB p65 in cell lysates by Western blotting to assess the effect of this compound on SIRT1's deacetylase activity.[1][3][11]
Materials:
-
Cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-acetyl-NF-κB p65 (Lys310), anti-total NF-κB p65, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Determine the protein concentration of the cell lysates using a protein assay kit.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated NF-κB p65 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total NF-κB p65 and a loading control (e.g., β-actin) to normalize the results.
SIRT1 Activity Assay
This protocol provides a method to measure the enzymatic activity of SIRT1 in cell lysates using a fluorometric assay kit.[4][12]
Materials:
-
SIRT1 activity assay kit (fluorometric)
-
Cell lysates
-
Fluorometer
Procedure:
-
Follow the manufacturer's instructions provided with the SIRT1 activity assay kit.
-
Briefly, add cell lysates to a microplate.
-
Initiate the reaction by adding a fluorogenic SIRT1 substrate and NAD+.
-
Incubate the plate at 37°C for the recommended time.
-
Add a developing solution to stop the reaction and generate a fluorescent signal.
-
Measure the fluorescence using a fluorometer at the appropriate excitation and emission wavelengths.
-
Calculate the relative SIRT1 activity based on the fluorescence intensity, normalizing to the protein concentration of the lysates.
Conclusion
The protocols and data presented in these application notes provide a framework for investigating the role of SIRT1 in neuroinflammation using the potent SIRT1 activator this compound. By employing these methods, researchers can effectively assess the therapeutic potential of SIRT1 activation in mitigating inflammatory responses in the central nervous system. The provided diagrams offer a clear visual representation of the underlying signaling pathways and experimental procedures, facilitating a comprehensive understanding of the experimental design and its rationale.
References
- 1. Methods to Detect NF-κB Acetylation and Methylation | Springer Nature Experiments [experiments.springernature.com]
- 2. Protocol for Primary Microglial Culture Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods to detect NF-κB Acetylation and Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Assay of SIRT1-Activating Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Sirtuins as Potential Therapeutic Targets for Mitigating Neuroinflammation Associated With Alzheimer’s Disease [frontiersin.org]
- 6. Emerging roles of SIRT1 activator, SRT2104, in disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ELISA methodology to quantify astrocyte production of cytokines/chemokines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessing acetylation of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
Application Note: In Vitro Assay for Determining the Potency and Specificity of SRTCX1002 for SIRT1
Introduction
Sirtuin 1 (SIRT1) is a crucial NAD+-dependent protein deacetylase that plays a vital role in regulating cellular processes such as gene silencing, DNA repair, metabolism, and apoptosis.[1][2][3] Its dysregulation is implicated in various age-related diseases, including cancer, neurodegenerative disorders, and metabolic syndromes.[4][5] SIRT1 exerts its effects by deacetylating a wide range of protein substrates, including histones and transcription factors like p53, NF-κB, and PGC-1α.[6] Small molecule activators of SIRT1, such as SRTCX1002, are of significant interest as potential therapeutics.[7][8] Accurately determining the potency (EC50) and specificity of such compounds is a critical step in drug development.
This document provides a detailed protocol for a fluorometric in vitro assay to quantify the activation of SIRT1 by this compound. Additionally, it outlines a strategy for assessing the compound's specificity by screening against other human sirtuins (SIRT2-7) and a representative panel of protein kinases.
SIRT1 Signaling Pathways
SIRT1 is a central node in cellular signaling, responding to changes in cellular energy levels (NAD+/NADH ratio) to modulate downstream pathways involved in stress resistance, metabolism, and inflammation.[3]
Caption: SIRT1 signaling pathway showing upstream activators and downstream targets.
Principle of the Assay
The recommended method is a two-step fluorogenic assay designed to measure SIRT1 activity.[1][9]
-
Deacetylation Reaction: Recombinant human SIRT1 enzyme is incubated with an acetylated peptide substrate derived from a known target (e.g., p53), NAD+, and the test compound (this compound). In the presence of active SIRT1, the acetyl group is removed from the peptide substrate.
-
Development Step: A developer solution is added, which contains a protease that specifically cleaves the deacetylated peptide. This cleavage releases a fluorophore (e.g., AMC - aminomethylcoumarin), resulting in a measurable increase in fluorescence. The fluorescence intensity is directly proportional to the SIRT1 activity.
Caption: General workflow for the two-step fluorometric SIRT1 activity assay.
Experimental Protocols
Protocol 1: Determination of EC50 for this compound with SIRT1
This protocol details the procedure for generating a dose-response curve to calculate the half-maximal effective concentration (EC50) of this compound.
A. Materials and Reagents
-
Enzyme: Recombinant Human SIRT1 (e.g., BPS Bioscience #50081, Cayman Chemical #10010401)[4][9]
-
Substrate: Fluorogenic acetylated peptide, e.g., Fluor de Lys®-SIRT1 Substrate (Ac-Arg-His-Lys-Lys(Ac)-AMC)[4]
-
Cofactor: β-Nicotinamide adenine dinucleotide (NAD+)
-
Test Compound: this compound, dissolved in DMSO
-
Controls:
-
Buffers: Assay Buffer (e.g., 25 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 1 mM DTT)
-
Developer: Fluor de Lys® Developer II[6]
-
Hardware:
-
Black, opaque 96-well or 384-well microplates
-
Fluorescence microplate reader capable of excitation at 350-360 nm and emission at 450-465 nm[4]
-
Standard laboratory pipettes, tubes, and shaker
-
B. Procedure
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, then dilute further in Assay Buffer. A typical 10-point, 3-fold dilution series starting from 100 µM is recommended. Ensure the final DMSO concentration in the assay does not exceed 1%.[9]
-
Reagent Preparation:
-
Thaw all reagents on ice.[6]
-
Prepare a SIRT1 Enzyme Mix containing Assay Buffer and SIRT1 enzyme at the desired concentration.
-
Prepare a Substrate/Cofactor Mix containing the fluorogenic peptide substrate and NAD+ in Assay Buffer. Final concentrations of ~125 µM peptide and ~3 mM NAD+ are often used.[4]
-
-
Assay Plate Setup (96-well format):
-
Test Wells: Add 25 µL of the diluted this compound solutions.
-
Positive Control: Add 25 µL of Resveratrol solution.
-
Negative Control (100% Activity): Add 25 µL of Assay Buffer with DMSO (vehicle).
-
Blank (No Enzyme): Add 25 µL of Assay Buffer with DMSO.
-
-
Enzyme Addition:
-
To all wells except the "Blank", add 15 µL of the SIRT1 Enzyme Mix.
-
To the "Blank" wells, add 15 µL of Assay Buffer.
-
Mix gently on a plate shaker for 1 minute.
-
-
Reaction Initiation:
-
Development:
-
Add 50 µL of Developer solution to each well.
-
Cover the plate and incubate for an additional 30 minutes at room temperature on a shaker.[4]
-
-
Fluorescence Reading:
-
Read the plate using a fluorometer with excitation at 350-360 nm and emission at 450-465 nm.[4]
-
C. Data Analysis
-
Subtract the average fluorescence signal of the "Blank" wells from all other readings.
-
Normalize the data: Set the average signal of the "Negative Control (100% Activity)" wells to 100% and the signal of a high-concentration inhibitor (e.g., Nicotinamide) to 0%.
-
Plot the normalized percent activity against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the EC50 value.[10]
Protocol 2: Assessing Specificity Against a Sirtuin Panel (SIRT2-7)
To establish the specificity of this compound, its activity should be tested against other human sirtuin isoforms.
A. Procedure
-
Follow the general procedure outlined in Protocol 1.
-
Substitute recombinant human SIRT1 with equivalent concentrations of recombinant SIRT2, SIRT3, SIRT4, SIRT5, SIRT6, and SIRT7 in separate assays.
-
Use appropriate substrates for each sirtuin isoform, if necessary, as substrate preferences can vary.
-
Test this compound at a fixed, high concentration (e.g., 10 µM or 100 µM) and in a full dose-response curve.
B. Data Analysis
-
Calculate the percent activation (or inhibition) for each sirtuin at the fixed concentration.
-
If activation is observed, calculate the EC50 value for each sirtuin. Specificity is demonstrated if the EC50 for SIRT1 is significantly lower (e.g., >100-fold) than for other sirtuins.
Data Presentation
Quantitative data should be summarized in clear, organized tables.
Table 1: Potency of this compound on SIRT1 Activity
| Compound | Target | EC50 (µM) | Hill Slope | n (replicates) |
|---|---|---|---|---|
| This compound | SIRT1 | [Value] ± [SD] | [Value] | 3 |
| Resveratrol | SIRT1 | [Value] ± [SD] | [Value] | 3 |
Table 2: Specificity Profile of this compound Against Human Sirtuins
| Target Enzyme | This compound EC50 (µM) | Fold Selectivity vs. SIRT1 |
|---|---|---|
| SIRT1 | [Value from Table 1] | 1 |
| SIRT2 | > [Highest Conc. Tested] | > [Value] |
| SIRT3 | > [Highest Conc. Tested] | > [Value] |
| SIRT5 | > [Highest Conc. Tested] | > [Value] |
| SIRT6 | > [Highest Conc. Tested] | > [Value] |
Logical Workflow for Specificity Determination
A logical workflow ensures a comprehensive assessment of a compound's specificity.
Caption: Decision workflow for characterizing the specificity of a SIRT1 activator.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Synthesis and Assay of SIRT1-Activating Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of SIRT1 and Its Roles in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Molecular and Cellular Characterization of SIRT1 Allosteric Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. SIRT1 Interacts with and Deacetylates ATP6V1B2 in Mature Adipocytes | PLOS One [journals.plos.org]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. assayquant.com [assayquant.com]
Troubleshooting & Optimization
Troubleshooting SRTCX1002 insolubility in aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with the novel kinase inhibitor, SRTCX1002, in aqueous solutions. The following information is designed to help you troubleshoot and resolve common challenges during your experiments.
Frequently Asked Questions (FAQs)
Q1: I've noticed that this compound powder is difficult to dissolve directly in my aqueous buffer (e.g., PBS, cell culture media). Is this expected?
A1: Yes, this is expected. This compound has low intrinsic solubility in neutral aqueous solutions. Direct dissolution in aqueous buffers is not recommended as it will likely result in poor solubility and inconsistent concentrations. The standard protocol involves first preparing a concentrated stock solution in an organic solvent.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Anhydrous, high-purity dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution of this compound.[1] This stock can then be diluted into your aqueous experimental medium.
Q3: What is the maximum final concentration of DMSO that is safe for most cell-based assays?
A3: Most cell lines can tolerate a final DMSO concentration of up to 0.5%, with 0.1% being a widely accepted and safer limit for minimizing solvent-induced artifacts.[1] It is crucial to keep the final DMSO concentration consistent across all experimental conditions, including vehicle controls.[1]
Q4: I observed a precipitate forming immediately after diluting my this compound DMSO stock solution into my aqueous buffer. What causes this?
A4: This phenomenon, often called "crashing out," occurs when the highly concentrated compound in the DMSO stock is rapidly introduced into the aqueous environment where it is poorly soluble.[1] The abrupt change in solvent polarity causes the compound to precipitate.
Q5: Can I warm the solution or use a sonicator to help dissolve this compound?
A5: Gentle warming (e.g., to 37°C) and sonication can be effective methods to aid in the dissolution of this compound, especially during the initial stock solution preparation.[1] However, it is important to be cautious with prolonged heating, as it may degrade the compound.[1] These methods can also be used to attempt to redissolve a precipitate in your final working solution, but their success may be limited if the compound's solubility limit is exceeded.
Troubleshooting Guide
If you encounter insolubility or precipitation with this compound, follow this troubleshooting guide.
Issue 1: Precipitate Observed Upon Dilution of DMSO Stock
-
Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit.
-
Solutions:
-
Optimize Dilution Technique: Instead of a single large dilution, perform serial dilutions. First, create an intermediate dilution of your stock in your aqueous buffer. Ensure rapid and thorough mixing (e.g., vortexing) immediately after adding the stock to the buffer to quickly disperse the compound.[1]
-
Lower the Final Concentration: Reduce the target concentration of this compound in your experiment.
-
Use Co-solvents: If your experimental design permits, the inclusion of co-solvents such as ethanol, propylene glycol, or polyethylene glycols (PEGs) in your final buffer can improve solubility.[1]
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the aqueous buffer can significantly enhance solubility.[1] Acidic compounds are generally more soluble at a higher pH, while basic compounds are more soluble at a lower pH.[1]
-
Issue 2: Solution Appears Cloudy or Hazy
-
Cause: This may indicate the formation of very fine, suspended precipitate or the beginning of compound aggregation.
-
Solutions:
-
Visual Inspection: Always visually inspect your final working solution before use.
-
Centrifugation/Filtration: If you suspect a fine precipitate, you can centrifuge your solution and use the supernatant, though this will reduce the actual concentration of the dissolved compound. Alternatively, filtering the solution through a 0.22 µm filter can remove undissolved particles.
-
Re-evaluate Solubility Limit: The cloudiness suggests you are at or above the solubility limit of this compound under your current conditions. Consider lowering the concentration or employing a solubilizing agent.
-
Issue 3: Inconsistent Experimental Results
-
Cause: Inconsistent results can often be traced back to variability in the concentration of the soluble compound due to precipitation.
-
Solutions:
-
Standardized Protocol: Adhere to a strict and consistent protocol for preparing your this compound solutions for every experiment.
-
Fresh Preparations: Prepare fresh working dilutions of this compound from your frozen stock solution immediately before each experiment. Avoid using aqueous dilutions that have been stored.[2]
-
Vehicle Control: Always include a vehicle control (your final buffer with the same concentration of DMSO or other solvents) in your experiments to account for any effects of the solvent itself.[1]
-
Data Presentation: Solubilizing Agents
The following table provides a summary of common solubilizing agents that can be considered for enhancing the aqueous solubility of this compound. The optimal agent and concentration must be determined empirically for your specific experimental system.
| Solubilizing Agent | Class | Typical Starting Concentration | Notes |
| Polysorbate 80 (Tween 80) | Surfactant | 0.01 - 0.1% (v/v) | A non-ionic surfactant commonly used in cell culture and in vivo formulations.[3] |
| Polysorbate 20 (Tween 20) | Surfactant | 0.01 - 0.1% (v/v) | Similar to Tween 80, often used in biochemical assays.[4] |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Cyclodextrin | 1 - 5% (w/v) | Forms inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment.[4] |
| Polyethylene Glycol 400 (PEG 400) | Co-solvent | 5 - 20% (v/v) | A water-miscible polymer that can increase the solubility of poorly soluble compounds. |
| Solutol HS 15 | Surfactant | 0.5 - 5% (w/v) | A non-ionic solubilizer and emulsifying agent. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Calculation: Determine the mass of this compound powder needed to prepare your desired volume of a 10 mM stock solution.
-
Mass (mg) = 10 mmol/L * Volume (L) * Molecular Weight ( g/mol ) * 1000 mg/g
-
-
Dissolution: Carefully weigh the calculated amount of this compound powder and place it in a sterile, conical tube. Add the required volume of anhydrous, high-purity DMSO.
-
Mixing: Vortex the solution for 1-2 minutes. If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes or gently warm the solution to 37°C until all solid is dissolved.[1]
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a 10 µM this compound Working Solution
-
Thaw Stock: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare a 1:100 intermediate dilution of the stock solution in your final aqueous buffer to create a 100 µM solution. To do this, add 2 µL of the 10 mM stock to 198 µL of pre-warmed (if applicable) aqueous buffer.
-
Rapid Mixing: Immediately after adding the DMSO stock, vortex the solution vigorously to ensure rapid and uniform dispersion.[1]
-
Final Dilution: Prepare the final 10 µM working solution by diluting the 100 µM intermediate solution 1:10 in your aqueous buffer. For example, add 10 µL of the 100 µM solution to 90 µL of buffer.
-
Final DMSO Concentration: This two-step dilution results in a final DMSO concentration of 0.1%. Ensure this is compatible with your experimental system.
-
Immediate Use: Use the final working solution immediately after preparation to prevent precipitation over time.
Visualizations
Caption: A logical workflow for troubleshooting this compound insolubility.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
Technical Support Center: Optimizing SIRT1 Activator Compound X (SACX) Concentration for Maximum SIRT1 Activation
Disclaimer: The compound "SRTCX1002" is not referenced in the currently available scientific literature. This guide provides information for a hypothetical SIRT1 activator, referred to as "SIRT1 Activator Compound X" (SACX), based on established principles for small molecule SIRT1 activators.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for SIRT1 Activator Compound X (SACX)?
A1: SACX is presumed to be a small molecule sirtuin-activating compound (STAC). These compounds are understood to directly interact with the SIRT1 enzyme, inducing a conformational change that enhances its binding affinity for acetylated substrates. This allosteric activation mechanism leads to an increased rate of deacetylation of SIRT1 target proteins.[1][2]
Q2: What is a typical starting concentration range for optimizing SACX in a SIRT1 activity assay?
A2: For a novel compound like SACX, it is recommended to perform a dose-response experiment covering a broad range of concentrations, typically from nanomolar to micromolar ranges (e.g., 1 nM to 100 µM). This will help in determining the EC50 (half-maximal effective concentration), which is the concentration of the compound that produces 50% of the maximum possible response.
Q3: How does the choice of substrate peptide affect the activation of SIRT1 by SACX?
A3: The activation of SIRT1 by STACs can be highly dependent on the amino acid sequence of the peptide substrate.[2][3] It is crucial to use a substrate that is known to be sensitive to activation by small molecules. For initial characterization, a well-established fluorogenic SIRT1 substrate is recommended.
Q4: Can SACX activate other sirtuin isoforms?
A4: Without specific data on SACX, it is possible that it may exhibit off-target effects on other sirtuin isoforms (SIRT2-SIRT7) or other deacetylases.[4] To confirm specificity, it is advisable to perform counter-screening assays against other sirtuins or utilize SIRT1-specific knockdown/knockout cellular models.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| High Background Fluorescence | 1. Contaminated reagents or assay buffer.2. Autofluorescence of the test compound. | 1. Prepare fresh reagents and use high-purity water.2. Run a control well with the compound alone to measure its intrinsic fluorescence and subtract this value from the experimental wells. |
| Low or No SIRT1 Activation | 1. SACX is insoluble in the assay buffer.2. The concentration of SACX is too low.3. The SIRT1 enzyme is inactive.4. The substrate is not suitable for activation. | 1. Ensure complete dissolution of SACX in a suitable solvent (e.g., DMSO) before diluting in the assay buffer. The final solvent concentration should be kept low (typically <0.1%) to avoid enzyme inhibition.[4]2. Increase the concentration range of SACX in your dose-response experiment.3. Verify the activity of the recombinant SIRT1 enzyme using a known activator like resveratrol as a positive control.4. Test a different SIRT1 substrate peptide known to be responsive to STACs. |
| High Variability Between Replicates | 1. Pipetting errors.2. Inconsistent incubation times.3. Edge effects in the microplate. | 1. Use calibrated pipettes and ensure proper mixing.2. Use a multi-channel pipette for simultaneous addition of reagents to minimize timing differences.3. Avoid using the outer wells of the microplate, or fill them with buffer to maintain a humid environment. |
| Precipitation of SACX in Assay Wells | 1. Poor solubility of the compound in the aqueous assay buffer. | 1. Decrease the final concentration of SACX.2. Increase the concentration of the solubilizing agent (e.g., DMSO), but be mindful of its potential inhibitory effects on SIRT1 activity.[4] |
Experimental Protocols
In Vitro Fluorometric SIRT1 Activity Assay
This protocol is adapted from commercially available kits and literature procedures.[5][6][7]
1. Reagent Preparation:
-
SIRT1 Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, and 1 mg/mL BSA.
-
SIRT1 Enzyme: Recombinant human SIRT1, diluted in SIRT1 Assay Buffer to the desired concentration.
-
Fluorogenic Substrate: A peptide substrate containing an acetylated lysine residue and a fluorophore/quencher pair.
-
NAD+ Solution: Prepare a stock solution of NAD+ in SIRT1 Assay Buffer.
-
SIRT1 Activator Compound X (SACX): Prepare a stock solution in DMSO and create serial dilutions.
-
Developer Solution: Contains a protease that cleaves the deacetylated substrate, releasing the fluorophore.
-
Stop Solution (Optional): To terminate the enzymatic reaction.
2. Assay Procedure:
-
Prepare a master mix containing the SIRT1 enzyme and the fluorogenic substrate in SIRT1 Assay Buffer.
-
In a 96-well black plate, add the desired volume of the SACX dilutions or control vehicle (DMSO).
-
Add the SIRT1/substrate master mix to each well.
-
Initiate the reaction by adding the NAD+ solution to all wells.
-
Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes), protected from light.
-
Stop the reaction by adding the developer solution.
-
Incubate at 37°C for an additional 15-30 minutes to allow for signal development.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/460 nm).[4]
3. Data Analysis:
-
Subtract the background fluorescence (wells without SIRT1 enzyme) from all other readings.
-
Normalize the data to the positive control (a known SIRT1 activator like resveratrol) or the vehicle control (DMSO).
-
Plot the normalized SIRT1 activity against the logarithm of the SACX concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.[8][9]
Quantitative Data Presentation
Table 1: Illustrative Dose-Response Data for SACX on SIRT1 Activation
| SACX Concentration (µM) | % SIRT1 Activation (Relative to Vehicle) | Standard Deviation |
| 0.01 | 5.2 | 1.5 |
| 0.1 | 15.8 | 3.2 |
| 1 | 48.9 | 5.1 |
| 10 | 85.3 | 7.8 |
| 50 | 98.1 | 6.5 |
| 100 | 101.2 | 5.9 |
EC50: 1.05 µM (Calculated from the fitted dose-response curve)
Visualizations
Caption: Allosteric activation of SIRT1 by SACX.
Caption: Workflow for in vitro SIRT1 activity assay.
References
- 1. Synthesis and Assay of SIRT1-Activating Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SIRT1 activation by small molecules: kinetic and biophysical evidence for direct interaction of enzyme and activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SIRT1 Activation by Small Molecules: KINETIC AND BIOPHYSICAL EVIDENCE FOR DIRECT INTERACTION OF ENZYME AND ACTIVATOR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. SIRT1 Activity Assay [bio-protocol.org]
- 6. abcam.com [abcam.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Characterizing heterogeneous single-cell dose responses computationally and experimentally using threshold inhibition surfaces and dose-titration assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
How to minimize off-target effects of SRTCX1002 in experiments
Welcome to the SRTCX1002 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects during experimentation with this compound. The following information is presented in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for small molecules like this compound?
Off-target effects are unintended interactions of a drug or compound with proteins or other biomolecules that are not the intended therapeutic target. For a small molecule like this compound, these interactions can lead to unforeseen biological consequences, resulting in toxicity, reduced efficacy, and misleading experimental outcomes.[1][2] Understanding and mitigating these effects is a critical aspect of drug development to ensure the safety and effectiveness of the therapeutic intervention.[1]
Q2: How can I proactively predict potential off-target interactions for this compound?
Predicting off-target interactions early in the research process can save significant time and resources. Several computational approaches can be employed:
-
Sequence and Structure-Based Analysis: Compare the amino acid sequence or crystal structure of the intended target of this compound with other proteins in the proteome to identify structurally similar proteins that could also bind to the compound.
-
In Silico Screening: Utilize computational models and databases to screen this compound against a large panel of known off-target proteins.[2] These tools use machine learning algorithms and chemical similarity analyses to predict potential interactions.[3]
-
Pharmacophore Modeling: Develop a 3D model of the essential features of this compound that are required for binding to its intended target. This model can then be used to search for other proteins that may have complementary binding sites.
Q3: What initial experimental steps should I take to identify the off-target profile of this compound?
A systematic experimental approach is crucial for identifying the off-target profile of this compound.
-
Differential Gene and Protein Expression Analysis: Treat your model system (e.g., cell lines) with this compound and a vehicle control. Perform transcriptomic (RNA-seq) and proteomic (mass spectrometry) analyses to identify changes in gene and protein expression that are not directly related to the known on-target pathway.
-
Phenotypic Screening: Assess the overall effect of this compound on a cell or organism to gain insights into its biological activity and potential side effects.[1]
-
High-Throughput Screening (HTS): Test this compound against a broad panel of receptors, enzymes, and ion channels to identify unintended interactions.[1]
Troubleshooting Guide
Issue: I am observing unexpected or inconsistent results in my cell-based assays with this compound.
This could be an indication of off-target effects. Here’s a troubleshooting workflow:
Step 1: Confirm On-Target Engagement
-
Action: Perform a dose-response experiment and confirm that this compound is engaging its intended target at the expected concentrations.
-
Method: Use techniques like cellular thermal shift assays (CETSA), immunoprecipitation followed by western blot, or a specific activity assay for the target protein.
Step 2: Evaluate Cell Viability and General Cellular Health
-
Action: Determine if the observed effects are due to general cytotoxicity.
-
Method: Conduct a cell viability assay (e.g., MTT, CellTiter-Glo) across a range of this compound concentrations.
Step 3: Utilize a Structurally Related Inactive Control
-
Action: Synthesize or obtain a close analog of this compound that is known to be inactive against the primary target.
-
Method: Treat cells with the inactive control at the same concentrations as this compound. If the same unexpected phenotype is observed, it is likely due to an off-target effect of the chemical scaffold.
Step 4: Employ Orthogonal Approaches to Validate On-Target Effects
-
Action: Use a different method to modulate the intended target to see if it phenocopies the effects of this compound.
-
Method: Utilize genetic tools like CRISPR-Cas9 or RNA interference (RNAi) to knockdown or knockout the target protein.[1] If the phenotype is the same, it provides stronger evidence that the initial observations were due to on-target activity.
Data Summary Tables
Table 1: Comparison of Off-Target Prediction Methods
| Method | Principle | Advantages | Disadvantages |
| In Silico Screening | Computational prediction based on chemical structure and known interactions.[2][3] | High-throughput, cost-effective, broad coverage. | Predictive power depends on the quality of the database; may produce false positives/negatives. |
| High-Throughput Experimental Screening | Biochemical or cell-based assays against a large panel of targets.[1] | Provides direct experimental evidence of interaction. | Can be expensive and time-consuming; limited by the size of the screening panel. |
| Proteome-Wide Analysis (e.g., Chemoproteomics) | Identifies direct protein binding partners in a complex biological sample. | Unbiased, identifies novel interactions in a native environment. | Technically challenging, requires specialized equipment and expertise. |
Table 2: Recommended Concentration Ranges for Initial Off-Target Screening
| Assay Type | Recommended Concentration Range | Rationale |
| Cell Viability Assays | 0.1 nM - 100 µM | To establish the cytotoxic profile and determine a non-toxic working concentration range. |
| On-Target Engagement Assays | 10x below to 100x above EC50/IC50 | To confirm target engagement and assess the therapeutic window. |
| Off-Target Panel Screening | 1 µM, 10 µM | Standard concentrations used in many commercial screening panels to identify significant off-target hits. |
| Transcriptomics/Proteomics | EC50 and 10x EC50 | To observe both on-target and potential off-target mediated changes in gene/protein expression. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for On-Target Engagement
-
Cell Treatment: Treat intact cells with either vehicle or a range of this compound concentrations for a specified time.
-
Heating: Heat the cell suspensions at a temperature gradient (e.g., 40-70°C) for 3 minutes, followed by rapid cooling.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of the target protein in the soluble fraction by Western blot or ELISA. A shift in the melting curve indicates target engagement by this compound.
Protocol 2: Workflow for Off-Target Characterization using CRISPR-Cas9
-
gRNA Design and Validation: Design and validate multiple guide RNAs (gRNAs) that target the gene of the intended protein target of this compound.
-
Generation of Knockout Cell Line: Transfect cells with Cas9 nuclease and the validated gRNAs to generate a stable knockout cell line.
-
Phenotypic Comparison: Treat both the wild-type and knockout cell lines with this compound.
-
Data Analysis:
-
If the phenotype observed in wild-type cells is absent in the knockout cells, it is likely an on-target effect.
-
If the phenotype persists in the knockout cells, it is likely an off-target effect.
-
Visualizations
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Integrated workflow for identifying and minimizing off-target effects.
References
Common issues with SRTCX1002 stability and storage
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability and storage of SRTCX1002.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For optimal stability, this compound should be stored at -80°C as a lyophilized powder. Under these conditions, the compound is stable for up to 24 months. Once reconstituted, it is recommended to aliquot the solution and store at -80°C to minimize freeze-thaw cycles.
Q2: I observe precipitation in my this compound solution after thawing. What should I do?
Precipitation upon thawing can indicate that the compound has come out of solution. This may be resolved by gently warming the vial to 37°C for 5-10 minutes and vortexing to redissolve the compound. If precipitation persists, it could be a sign of degradation, and the stock solution should be discarded.
Q3: How many freeze-thaw cycles can this compound tolerate?
We recommend minimizing freeze-thaw cycles to no more than three. Each cycle increases the risk of degradation and precipitation. Aliquoting the stock solution after initial reconstitution is the best practice to maintain the integrity of the compound.
Q4: Is this compound sensitive to light?
Yes, this compound is photosensitive. Both the lyophilized powder and reconstituted solutions should be protected from light. Use amber vials or wrap vials in foil during storage and handling. Experiments should be conducted with minimal light exposure where possible.
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results
Symptoms: High variability in assay results between experiments or even within the same experiment.
Possible Causes & Solutions:
-
Compound Degradation: this compound may have degraded due to improper storage or handling.
-
Solution:
-
Verify the storage conditions and handling procedures.
-
Prepare a fresh stock solution from a new vial of lyophilized powder.
-
Perform a quality control check, such as HPLC-MS, to assess the purity of the stock solution.
-
-
Improper Reconstitution: The compound may not have been fully dissolved, leading to inaccurate concentrations.
-
Solution:
-
Ensure the correct solvent is being used for reconstitution.
-
Vortex the solution thoroughly and visually inspect for any undissolved particulate matter.
-
Gently warm the solution if necessary to aid dissolution.
-
Issue 2: Loss of Compound Activity
Symptoms: Diminished or complete loss of the expected biological effect in your assay.
Possible Causes & Solutions:
-
Freeze-Thaw Cycles: Excessive freeze-thaw cycles have led to the degradation of the compound.
-
Solution:
-
Discard the current stock solution.
-
Reconstitute a new vial of this compound and prepare single-use aliquots.
-
-
Contamination: The stock solution may have been contaminated with enzymes (e.g., proteases, phosphatases) from the experimental environment.
-
Solution:
-
Use sterile, nuclease-free tubes and pipette tips when handling this compound.
-
Prepare solutions in a clean, controlled environment, such as a laminar flow hood.
-
Data & Protocols
Table 1: this compound Stability Under Various Storage Conditions
| Storage Condition | Form | Purity after 3 Months | Purity after 6 Months |
| -80°C | Lyophilized | >99% | >99% |
| -20°C | Lyophilized | 98% | 95% |
| 4°C | Lyophilized | 90% | 82% |
| -80°C | In DMSO | 99% | 98% |
| -20°C | In DMSO | 95% | 91% |
| 4°C | In DMSO | 75% | 58% |
Experimental Protocol: Assessing this compound Purity by HPLC
Objective: To determine the purity of an this compound sample.
Methodology:
-
Sample Preparation:
-
Reconstitute lyophilized this compound in DMSO to a final concentration of 10 mM.
-
Dilute the stock solution to 1 mM with the mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Analysis:
-
Integrate the peak area of this compound and any impurity peaks.
-
Calculate purity as: (Peak Area of this compound / Total Peak Area) * 100.
-
Visualizations
Caption: Workflow for assessing this compound purity via HPLC.
Technical Support Center: Interpreting Unexpected Results in SRTCX1002-Treated Cells
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected experimental outcomes when working with the novel small molecule inhibitor, SRTCX1002. The following guides and FAQs will help you navigate common challenges and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the hypothetical "Kinase X" (KX) signaling pathway. KX is a critical regulator of cell proliferation and survival in several cancer cell lines. By inhibiting KX, this compound is expected to induce cell cycle arrest and apoptosis in KX-dependent cancer cells.
Q2: What are the expected effects of this compound in sensitive cell lines?
A2: In cell lines where the KX pathway is active and crucial for survival, this compound is expected to decrease cell viability in a dose-dependent manner. This is typically observed as a reduction in metabolic activity (e.g., in an MTT assay) or an increase in cell death markers (e.g., Annexin V staining).
Q3: Are there any known off-target effects of this compound?
A3: While this compound has been designed for high selectivity towards KX, potential off-target effects cannot be entirely ruled out, especially at higher concentrations. Off-target activity may lead to unexpected cellular responses. If you suspect off-target effects, it is crucial to perform validation experiments.
Q4: How should I prepare and store this compound?
A4: this compound is typically provided as a lyophilized powder. For detailed instructions on reconstitution and storage, please refer to the product datasheet. Improper storage or handling can lead to compound degradation and loss of activity.
Troubleshooting Guides
Guide 1: Unexpectedly High Cell Viability or Lack of Efficacy
You've treated your cells with this compound, but you don't observe the expected decrease in cell viability. Here's a step-by-step guide to troubleshoot this issue.
Troubleshooting Workflow
Caption: Workflow for troubleshooting high cell viability after this compound treatment.
Step-by-Step Troubleshooting
| Step | Action | Rationale |
| 1. Verify Compound Integrity | - Prepare a fresh stock solution of this compound. - Confirm the accuracy of your dilution calculations. - If possible, verify the compound's activity in a known sensitive cell line as a positive control. | Errors in preparing the compound stock or subsequent dilutions are a common source of unexpected results. Compound degradation can also lead to a loss of efficacy. |
| 2. Assess Cell Culture Health | - Check the passage number of your cells. - Visually inspect cells for any signs of stress or contamination prior to treatment. | High-passage number cells can exhibit altered growth rates and drug sensitivity. Unhealthy cells may not respond as expected to drug treatment. |
| 3. Confirm Target Expression | - Perform a Western blot to confirm the expression of Kinase X in your cell line. - If possible, assess the basal activity of the KX pathway. | The efficacy of this compound is dependent on the presence and activity of its target, Kinase X. If the target is not expressed or the pathway is inactive, the compound will have no effect. |
| 4. Validate Cell Viability Assay | - Run appropriate controls to ensure that this compound is not interfering with your assay. For example, in an MTT assay, test for direct reduction of the MTT reagent by this compound in a cell-free system. | The chemical properties of a compound can sometimes interfere with the readout of a cell viability assay, leading to inaccurate results. |
Guide 2: Unexpectedly High Cytotoxicity at Low Concentrations
You're observing significant cell death at concentrations of this compound that are much lower than anticipated. This guide will help you determine the cause.
Troubleshooting Workflow
SRTCX1002 cytotoxicity assessment and mitigation strategies
Disclaimer: The compound "SRTCX1002" appears to be a hypothetical designation for the purpose of this guide. The following information is based on established principles and methodologies for assessing and mitigating cytotoxicity for novel chemical entities in a research and drug development context.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing and managing the cytotoxic effects of the novel compound this compound.
Frequently Asked Questions (FAQs)
Q1: What is compound-induced cytotoxicity and why is it important to assess it for this compound?
A1: Compound-induced cytotoxicity refers to the ability of a chemical agent, such as this compound, to cause damage to or the death of cells.[1][2] Assessing cytotoxicity is a critical step in preclinical drug development to evaluate the safety and therapeutic potential of a compound.[2][3] This evaluation helps in identifying potential toxic effects early, guiding dose selection, and understanding the compound's mechanism of action.[1][2]
Q2: What are the initial steps to evaluate the cytotoxicity of this compound?
A2: A typical initial evaluation involves a tiered approach:
-
Determine the solubility and stability of this compound in the chosen cell culture medium.
-
Perform a dose-response study using a primary cytotoxicity assay, such as the MTT or LDH assay, across a wide range of concentrations.
-
Select a panel of relevant cell lines , including target and non-target cells, to assess specificity.
-
Determine the IC50 (half-maximal inhibitory concentration) value in the most sensitive cell lines to quantify its potency.
Q3: What are the common cellular mechanisms of drug-induced cytotoxicity?
A3: Drug-induced cytotoxicity can occur through various mechanisms, including:
-
Disruption of plasma membrane integrity , leading to the leakage of intracellular components.
-
Induction of oxidative stress through the generation of reactive oxygen species (ROS).[4]
-
Mitochondrial dysfunction , resulting in decreased energy production and the initiation of apoptosis.[4]
-
DNA damage , which can halt the cell cycle and trigger programmed cell death.[4]
-
Inhibition of critical enzymes or disruption of cellular signaling pathways.[5]
Troubleshooting Guides
Q1: I am observing high variability in my cytotoxicity assay results for this compound between experiments. What are the potential causes and solutions?
A1: High variability can stem from several factors. Here is a systematic approach to troubleshooting:
| Potential Cause | Recommended Solution |
| Cell Culture Conditions | Ensure consistent cell passage numbers, as high-passage cells can have altered drug sensitivity.[6] Optimize and maintain a consistent cell seeding density. Use a single, pre-screened lot of fetal bovine serum (FBS) to avoid batch-to-batch variation.[6] |
| This compound Preparation | Confirm the complete solubility of this compound in the vehicle solvent before dilution in culture medium.[6] Visually inspect for any precipitation. Verify the stability of the compound under your storage and experimental conditions. |
| Assay Protocol | Strictly adhere to optimized incubation times for both compound treatment and assay reagents.[6] Ensure thorough mixing of reagents, but avoid introducing bubbles, especially in 96-well plates.[4] |
Q2: My microscopy images clearly show signs of cell death after this compound treatment, but my viability assay (e.g., MTT) shows only a modest decrease in signal. Why might this be?
A2: This discrepancy can occur due to the different cellular processes measured by various assays.
| Potential Explanation | Suggested Action |
| Mechanism of Action | This compound might be causing cell cycle arrest without immediate cell death.[7] An MTT assay measures metabolic activity, which might persist for some time even if cells are no longer proliferating.[7][8] |
| Timing of Assay | The chosen time point for the assay might be too early to detect significant cell death. |
| Assay Limitation | The compound might interfere with the assay chemistry itself (e.g., reducing the MTT reagent non-enzymatically). |
To resolve this, consider using a multi-parametric approach.[7][8] For instance, combine a viability assay with a cytotoxicity assay (like LDH release) and a specific apoptosis assay (like Annexin V staining) to get a more complete picture.
Quantitative Data Summary
The following tables present hypothetical data for this compound to illustrate how results can be structured and compared.
Table 1: IC50 Values of this compound in Various Cell Lines after 48-hour exposure
| Cell Line | Cell Type | IC50 (µM) |
| MCF-7 | Human Breast Cancer | 5.2 |
| A549 | Human Lung Cancer | 12.8 |
| HepG2 | Human Liver Cancer | 25.1 |
| HUVEC | Human Endothelial Cells | 85.4 |
| PBMC | Human Peripheral Blood Mononuclear Cells | > 100 |
Table 2: Comparison of Cytotoxicity Assessment Methods for this compound in MCF-7 Cells (48h)
| Concentration (µM) | % Viability (MTT Assay) | % Cytotoxicity (LDH Assay) | % Apoptotic Cells (Annexin V) |
| 1 | 95.3 ± 4.1 | 5.2 ± 2.3 | 6.1 ± 2.5 |
| 5 | 51.2 ± 3.5 | 48.9 ± 4.0 | 52.3 ± 4.8 |
| 10 | 22.7 ± 2.9 | 75.4 ± 5.1 | 78.9 ± 5.5 |
| 25 | 5.1 ± 1.8 | 92.1 ± 3.7 | 94.6 ± 3.1 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations for the desired time period (e.g., 24, 48, 72 hours).[6] Include vehicle-only controls.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: LDH Release Assay for Cytotoxicity
This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Sample Collection: After incubation, carefully collect a supernatant sample from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture, according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm.
-
Analysis: Use a lysis control (maximum LDH release) to calculate the percentage of cytotoxicity for each treatment.
Visualizations
Caption: Experimental workflow for this compound cytotoxicity assessment.
Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. kosheeka.com [kosheeka.com]
- 2. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 3. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 4. benchchem.com [benchchem.com]
- 5. alliedacademies.org [alliedacademies.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Update on in vitro cytotoxicity assays for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming resistance to SRTCX1002 in long-term cell culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with acquired resistance to SRTCX1002 in long-term cell culture.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel, potent, and selective inhibitor of the (hypothetical) SIRT1 signaling pathway, which is often dysregulated in various cancer types. It is designed to induce apoptosis and inhibit proliferation in cancer cells dependent on this pathway.
Q2: What are the primary mechanisms of acquired resistance to this compound in vitro?
Acquired resistance to this compound typically arises from two main mechanisms:
-
On-Target Modifications: The emergence of secondary mutations in the this compound binding site of its target protein can prevent the drug from binding effectively.
-
Bypass Signaling Pathway Activation: Cancer cells can adapt by upregulating alternative signaling pathways to sustain their growth and survival, thereby circumventing the effects of this compound. Common bypass pathways include the PI3K/AKT/mTOR and RAS/MAPK pathways.[1][2][3]
Q3: How can I identify the specific resistance mechanism in my cell line?
A systematic approach is recommended:
-
Confirm Resistance: Determine the half-maximal inhibitory concentration (IC50) of this compound in your resistant cell line and compare it to the parental, sensitive line. A significant increase in the IC50 value confirms acquired resistance.
-
Sequence the Target: Perform sequencing of the this compound target gene to identify any potential mutations in the drug-binding domain.
-
Analyze Key Signaling Pathways: Use techniques like Western blotting or phospho-receptor tyrosine kinase (RTK) arrays to check for the hyperactivation of common bypass pathways such as PI3K/AKT (p-AKT) and MAPK (p-ERK).[4]
Section 2: Troubleshooting Guides
Issue 1: My this compound-sensitive cell line is showing a reduced response over time.
-
Possible Cause 1: Development of a resistant sub-population.
-
Possible Cause 2: Experimental variability or cell line contamination.
-
Solution: Ensure consistent cell culture conditions, including media, supplements, and incubator settings. Regularly test for mycoplasma contamination and authenticate your cell line.
-
Issue 2: I have confirmed the development of resistance. How do I choose a strategy to overcome it?
-
Scenario 1: On-target mutation is detected.
-
Solution: If a mutation in the this compound target is identified, consider using a next-generation inhibitor that is designed to bind to the mutated target.
-
-
Scenario 2: A bypass signaling pathway is activated.
-
Solution: If you observe hyperactivation of a pathway like PI3K/AKT or MAPK, a combination therapy approach is recommended.[1] Use this compound along with a specific inhibitor for the activated bypass pathway. Refer to the data in Table 2 for guidance on potential combination strategies.
-
-
Scenario 3: No on-target mutation or obvious bypass pathway activation is detected.
-
Solution: The resistance mechanism may be more complex. Consider a broader screening approach, such as a phospho-RTK array, to identify less common activated pathways. Additionally, investigate the potential role of drug efflux pumps, which can be overexpressed and reduce the intracellular concentration of the drug.[7]
-
Section 3: Data Presentation
Table 1: IC50 Values of this compound in Sensitive and Resistant Cell Lines
| Cell Line | Description | This compound IC50 (nM) | Fold Change in Resistance |
| Parental Line | Sensitive to this compound | 50 | - |
| Resistant Clone 1 | Developed resistance through continuous exposure | 2500 | 50 |
| Resistant Clone 2 | Developed resistance through continuous exposure | 3200 | 64 |
Table 2: Effect of Combination Therapies on this compound-Resistant Cells
| Treatment | This compound IC50 (nM) in Resistant Clone 1 |
| This compound alone | 2500 |
| This compound + PI3K Inhibitor (1 µM) | 150 |
| This compound + MEK Inhibitor (1 µM) | 75 |
Section 4: Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the cell viability against the drug concentration and use a non-linear regression model to calculate the IC50 value.
Protocol 2: Western Blot Analysis for Bypass Pathway Activation
-
Cell Lysis: Treat sensitive and resistant cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT, total AKT, p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Section 5: Visualizations
Caption: Mechanisms of acquired resistance to this compound.
Caption: Workflow for investigating this compound resistance.
References
- 1. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of resistance to EZH2 inhibitors in diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Key signal transduction pathways and crosstalk in cancer: Biological and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Validating SIRT1-Dependent Effects of SRTCX1002
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers validating the SIRT1-dependent effects of the putative SIRT1 activator, SRTCX1002, using negative controls.
Troubleshooting Guides
Question: My negative control SIRT1 inhibitor is showing unexpected effects or toxicity in my cell-based assays. How can I troubleshoot this?
Answer:
Unexpected effects or toxicity from SIRT1 inhibitors can confound your results. Here are several steps to troubleshoot this issue:
-
Verify Inhibitor Concentration and Purity:
-
Ensure the inhibitor is fully dissolved and used at the recommended concentration. High concentrations of some inhibitors can lead to off-target effects.[1]
-
Confirm the purity of your inhibitor stock, as contaminants can cause unforeseen cellular responses.
-
-
Perform a Dose-Response Curve:
-
Conduct a dose-response experiment with your SIRT1 inhibitor alone to determine the optimal concentration that effectively inhibits SIRT1 without causing significant cytotoxicity.
-
Correlate the effective concentration with the known IC50 values for SIRT1 and other sirtuins to assess selectivity.[1]
-
-
Use a Structurally Different SIRT1 Inhibitor:
-
To confirm that the observed effects are due to SIRT1 inhibition and not an off-target effect of a specific chemical scaffold, use a negative control inhibitor with a different structure. For example, if you are using Sirtinol, try EX-527 as an alternative.
-
-
Assess Cell Health:
-
Perform cell viability assays (e.g., MTT, trypan blue exclusion) in the presence of the inhibitor to ensure that the observed effects are not due to widespread cell death.
-
-
Consider the Cellular Context:
-
The effects of sirtuin inhibitors can be cell-type specific and dependent on the metabolic state of the cells.[1] Ensure consistent cell culture conditions.
-
Question: I am not observing the expected rescue of the this compound-induced phenotype when I co-treat with a SIRT1 inhibitor. What could be the reason?
Answer:
This is a common challenge when validating on-target effects. Here are potential reasons and troubleshooting steps:
-
Insufficient Inhibitor Concentration or Activity:
-
Ensure that the concentration of the SIRT1 inhibitor is sufficient to counteract the activation by this compound. You may need to perform a titration experiment to find the optimal inhibitor concentration in the presence of the activator.
-
Verify the activity of your SIRT1 inhibitor. Prepare fresh stock solutions, as repeated freeze-thaw cycles can degrade the compound.
-
-
This compound May Have SIRT1-Independent (Off-Target) Effects:
-
This compound might be affecting parallel signaling pathways that contribute to the observed phenotype.
-
Solution: Employ a genetic approach to validate the SIRT1-dependence. Use siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout SIRT1 expression. If the effect of this compound is diminished or abolished in SIRT1-deficient cells, it strongly suggests a SIRT1-dependent mechanism.
-
-
Experimental Timing and Kinetics:
-
The kinetics of SIRT1 activation by this compound and inhibition by the negative control may differ. Consider a time-course experiment where you pre-incubate the cells with the SIRT1 inhibitor before adding this compound.
-
-
Direct Interaction or Interference:
-
It is possible, though less likely, that this compound and the inhibitor directly interact, neutralizing each other's effects. While difficult to test directly in cells, biophysical assays could explore this possibility.
-
Frequently Asked Questions (FAQs)
Q1: What are appropriate negative controls for validating the SIRT1-dependent effects of this compound?
A1: The most common and effective negative controls are small molecule inhibitors of SIRT1. It is recommended to use at least two structurally distinct inhibitors to rule out off-target effects of the inhibitors themselves. Commonly used SIRT1 inhibitors include:
- EX-527 (Selisistat): A potent and selective SIRT1 inhibitor.[2][3][4][5][6][7]
- Sirtinol: A cell-permeable inhibitor of SIRT1 and SIRT2.[2][8][9][10][11]
- Nicotinamide (NAM): A physiological inhibitor of sirtuins, though it can also be a precursor for NAD+ synthesis, which may stimulate SIRT1 activity in some cellular contexts.[12][13][14][15]
Q2: How can I confirm that this compound is directly engaging with SIRT1 in my cells?
A2: Direct target engagement can be assessed using the Cellular Thermal Shift Assay (CETSA). This method measures the thermal stabilization of a protein upon ligand binding. If this compound directly binds to SIRT1, it will increase the thermal stability of the SIRT1 protein, which can be detected by Western blot analysis of the soluble fraction of cell lysates after heat treatment.[16][17][18][19][20]
Q3: What is a key downstream marker to assess SIRT1 activation by this compound and its reversal by a negative control?
A3: A well-established downstream target of SIRT1 is the tumor suppressor protein p53. SIRT1 deacetylates p53 at lysine 382 (in humans).[21][22][23] Therefore, you can assess the acetylation status of p53 by Western blot. Upon treatment with a SIRT1 activator like this compound, you would expect to see a decrease in acetylated p53. This effect should be reversed upon co-treatment with a SIRT1 inhibitor.
Q4: Are there any known off-target effects of SIRT1 activators that I should be aware of?
A4: While specific off-target effects for this compound are not widely reported, some first-generation SIRT1 activators, like resveratrol, are known to interact with multiple other cellular targets.[24][25][26] It is crucial to perform rigorous validation experiments, such as those outlined in this guide, to confirm that the observed biological effects of this compound are indeed mediated by SIRT1.
Data Presentation
Table 1: IC50 Values of Common SIRT1 Inhibitors
| Inhibitor | SIRT1 IC50 | SIRT2 IC50 | Notes | Reference(s) |
| EX-527 (Selisistat) | 38 - 123 nM | 19.6 µM | Highly selective for SIRT1. | [2][3][4][6][7] |
| Sirtinol | 40 - 131 µM | 38 - 45 µM | Also inhibits SIRT2. | [8][9][10][11] |
| Nicotinamide (NAM) | 50 - 180 µM | - | Pan-sirtuin inhibitor; can have dual effects in cells. | [13][14][15] |
Experimental Protocols
Protocol 1: Validating SIRT1-Dependent Deacetylation of p53 using Western Blot
Objective: To determine if this compound decreases the acetylation of p53 in a SIRT1-dependent manner.
Materials:
-
Cells of interest
-
This compound
-
SIRT1 inhibitor (e.g., EX-527)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors (including Nicotinamide)
-
Primary antibodies: anti-acetyl-p53 (Lys382), anti-total p53, anti-SIRT1, anti-β-actin (or other loading control)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with the following conditions for the desired time (e.g., 24 hours):
-
Vehicle control (e.g., DMSO)
-
This compound alone
-
SIRT1 inhibitor alone
-
This compound + SIRT1 inhibitor (co-treatment or pre-treatment with inhibitor)
-
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blot:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with secondary antibodies.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
-
Data Analysis:
-
Quantify the band intensities for acetyl-p53 and normalize to total p53. Compare the different treatment groups.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To determine if this compound directly binds to and stabilizes SIRT1 in intact cells.
Materials:
-
Cells of interest
-
This compound
-
Vehicle control (e.g., DMSO)
-
PBS
-
PCR tubes
-
Thermocycler
-
Cell lysis buffer with protease inhibitors
-
Western blot reagents (as in Protocol 1)
Procedure:
-
Cell Treatment:
-
Treat cells with either vehicle or this compound at the desired concentration for a specified time (e.g., 1 hour).
-
-
Heat Treatment:
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for a set time (e.g., 3 minutes) in a thermocycler, followed by cooling.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Western Blot:
-
Collect the supernatant (soluble fraction) and perform a Western blot for SIRT1 as described in Protocol 1.
-
-
Data Analysis:
-
Quantify the SIRT1 band intensity at each temperature for both vehicle and this compound-treated samples. A shift in the melting curve to higher temperatures in the this compound-treated samples indicates target engagement.
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. ajms.iq [ajms.iq]
- 8. apexbt.com [apexbt.com]
- 9. Sirtuin inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sirtinol | Cell Signaling Technology [cellsignal.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Substrate-Dependent Sensitivity of SIRT1 to Nicotinamide Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pmc-at.com [pmc-at.com]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 18. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 21. SIRT1-mediated p53 deacetylation inhibits ferroptosis and alleviates heat stress-induced lung epithelial cells injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. Inhibition of Sirtuin-1 hyperacetylates p53 and abrogates SIRT1-p53 interaction in Cr(VI)-Induced Apoptosis in the ovary - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Emerging roles of SIRT1 activator, SRT2104, in disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Small molecule SIRT1 activators for the treatment of aging and age-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in experimental outcomes with SRTCX1002
This technical support resource is designed to assist researchers, scientists, and drug development professionals in addressing experimental variability when working with SRTCX1002, a selective allosteric inhibitor of the Kinase-Associated Protein 5 (KAP5). Below you will find troubleshooting guides and frequently asked questions to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective allosteric inhibitor of Kinase-Associated Protein 5 (KAP5). By binding to a novel pocket on KAP5, this compound prevents its interaction with Stress-Induced Kinase 1 (SIK1). This disruption inhibits the subsequent phosphorylation of Apoptosis Regulator Factor 2 (ARF2), a key step in the Cellular Stress Response Pathway (CSRP), thereby protecting cells from stress-induced apoptosis.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in DMSO at concentrations up to 100 mM. For long-term storage, it is recommended to store the lyophilized powder at -20°C and the DMSO stock solution in aliquots at -80°C to minimize freeze-thaw cycles.
Q3: What is the expected half-life of this compound in cell culture?
A3: In standard cell culture media at 37°C, the half-life of this compound is approximately 24 hours. For experiments lasting longer than 48 hours, it is advisable to replenish the media with a fresh solution containing this compound.
Q4: Can this compound be used in animal models?
A4: Yes, this compound has been validated for in vivo use in murine models. It exhibits good oral bioavailability and CNS penetration. Please refer to specific in vivo protocols for recommended dosing and administration routes.
Troubleshooting Guide: Inconsistent Cell Viability Assay Results
A common application of this compound is to assess its protective effects against a cytotoxic agent (e.g., H₂O₂) using a cell viability assay like the MTT assay. The following guide addresses frequent sources of variability.
Problem: High variability in MTT assay results between replicate wells and experiments.
Workflow for a Typical Cell Viability Experiment
Caption: Standard workflow for assessing this compound's cytoprotective effects.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps | Expected Outcome with this compound |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Mix the cell suspension between pipetting every few rows. Calibrate multichannel pipettes regularly. | A consistent baseline cell number ensures that observed effects are due to the compound, not plating artifacts. |
| Edge Effects in Plate | Avoid using the outer wells of the 96-well plate as they are prone to evaporation. Fill outer wells with sterile PBS or media to create a humidity barrier. | Reduced variability between replicate wells, especially between the center and edge of the plate. |
| Inaccurate this compound Concentration | Prepare fresh serial dilutions from a validated stock for each experiment. Verify stock concentration using spectrophotometry if possible. Ensure complete solubilization in DMSO before diluting in media. | A clear dose-dependent protective effect should be observed. See the table below for expected IC₅₀ values. |
| Cell Health and Passage Number | Use cells within a consistent, low passage number range (e.g., passages 5-15). Do not use cells that are over-confluent. Ensure cells are healthy and growing exponentially before seeding. | Healthy, consistent cells provide a more uniform response to both the stressor and the protective agent. |
| Incomplete Solubilization of Formazan | After adding the solubilization agent (e.g., DMSO), ensure formazan crystals are completely dissolved by pipetting up and down or using a plate shaker. Check for crystals under a microscope before reading the plate. | Accurate absorbance readings that directly correlate with the number of viable cells. |
Reference Data: Expected this compound Efficacy
The following table summarizes the expected half-maximal effective concentration (EC₅₀) of this compound in protecting SH-SY5Y neuroblastoma cells against various stressors.
| Stress Inducer (Concentration) | Assay Type | Expected EC₅₀ of this compound |
| Hydrogen Peroxide (100 µM) | MTT Assay | 50 - 100 nM |
| Rotenone (1 µM) | Caspase-3 Activity | 75 - 125 nM |
| Staurosporine (0.5 µM) | Annexin V/PI Staining | 90 - 150 nM |
Troubleshooting Guide: Inconsistent Western Blot Results
Problem: Difficulty detecting a decrease in phosphorylated ARF2 (p-ARF2) upon this compound treatment.
Signaling Pathway of this compound Action
Caption: this compound inhibits the KAP5-SIK1 interaction, preventing ARF2 phosphorylation.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Suboptimal Antibody Performance | Validate your primary antibody for p-ARF2. Run a positive control (e.g., lysate from cells treated with a potent stressor) and a negative control. Test different antibody dilutions. |
| Timing of Sample Collection | The phosphorylation of ARF2 is a transient event. Perform a time-course experiment (e.g., 0, 15, 30, 60, 120 minutes) after stress induction to identify the peak phosphorylation time point. |
| Insufficient Protein Loading | Perform a Bradford or BCA assay to accurately quantify protein concentration. Ensure equal loading amounts across all lanes (20-30 µg is standard). Use a loading control (e.g., GAPDH, β-Actin) to verify. |
| Ineffective Cell Lysis | Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of your target protein. Ensure complete cell lysis by vortexing and incubation on ice. |
| Compound Inactivity | Confirm the activity of your this compound aliquot by running a parallel cell viability assay. If the compound fails to protect cells, the aliquot may have degraded. |
Experimental Protocols
Protocol 1: Western Blot for p-ARF2 Inhibition
-
Cell Culture: Plate SH-SY5Y cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treatment: Treat cells with this compound (e.g., at 0, 10, 50, 100, 500 nM) for 2 hours.
-
Stress Induction: Add H₂O₂ to a final concentration of 100 µM.
-
Time Point: Incubate for 30 minutes at 37°C (or the pre-determined peak phosphorylation time).
-
Lysis: Immediately place plates on ice, wash twice with ice-cold PBS, and add 150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Harvesting: Scrape cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Clarification: Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE & Transfer: Load 25 µg of protein per lane on a 10% polyacrylamide gel. Transfer proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-ARF2 and anti-GAPDH) overnight at 4°C.
-
Detection: Wash the membrane, incubate with HRP-conjugated secondary antibodies for 1 hour, and visualize using an ECL detection system.
Protocol 2: Co-Immunoprecipitation (Co-IP) for KAP5-SIK1 Interaction
-
Cell Culture and Treatment: Grow cells to 80-90% confluency in 10 cm dishes. Treat with this compound (100 nM) or vehicle (DMSO) for 2 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse with 1 mL of non-denaturing Co-IP lysis buffer containing protease inhibitors.
-
Pre-clearing: Add 20 µL of Protein A/G agarose beads to the lysate and rotate for 1 hour at 4°C. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add 2-4 µg of anti-KAP5 antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Bead Capture: Add 30 µL of fresh Protein A/G beads and rotate for 2 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash 3-5 times with Co-IP lysis buffer.
-
Elution: Elute the protein complexes by adding 40 µL of 2x Laemmli sample buffer and boiling for 5 minutes.
-
Western Blot Analysis: Analyze the eluted samples by Western Blot using antibodies against SIK1 and KAP5. A reduced SIK1 signal in the this compound-treated sample indicates disruption of the interaction.
Troubleshooting Logic for Co-IP Experiments
Caption: Decision tree for troubleshooting failed Co-IP experiments.
Validation & Comparative
A Comparative Analysis of SRTCX1002 and Other Leading SIRT1 Activators
Disclaimer: SRTCX1002 is presented as a hypothetical Sirtuin 1 (SIRT1) activator for comparative purposes. The data associated with this compound is illustrative and intended to provide a benchmark for evaluating existing SIRT1 activators.
This guide provides a detailed comparison of the novel SIRT1 activator, this compound, with other well-characterized SIRT1 activators, including the natural compound Resveratrol and the synthetic molecules SRT1720 and SRT2104. The following sections present quantitative data on their efficacy, detailed experimental protocols for key assays, and visual representations of relevant biological pathways and experimental workflows.
Data Presentation: A Quantitative Comparison of SIRT1 Activators
The efficacy of SIRT1 activators can be assessed through several key parameters, including potency (EC50), selectivity against other sirtuin isoforms, and pharmacokinetic properties such as oral bioavailability. The table below summarizes these metrics for this compound and other leading compounds.
| Compound | Type | EC50 (µM) | Selectivity (Fold increase vs. SIRT2/3) | Oral Bioavailability (%) | Key In Vivo Effects |
| This compound (Hypothetical) | Synthetic | 0.05 | >500x | ~40% | Potent anti-inflammatory and neuroprotective effects observed in preclinical models. |
| Resveratrol | Natural Polyphenol | 22-100[1][2] | Low | <1% | Lifespan extension in some organisms; metabolic benefits at high doses.[3] |
| SRT1720 | Synthetic | 0.16[4][5][6] | >230x vs SIRT2/3[4][6] | Not extensively reported | Improves insulin sensitivity and mitochondrial capacity in diet-induced obese mice.[3][4][7] |
| SRT2104 | Synthetic | Not publicly available | Highly Selective[8][9] | ~14% (up to 4-fold increase with food)[8][9][10] | Well-tolerated in Phase 1 human trials; shows anti-inflammatory and cardiovascular benefits.[8][10][11] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are the protocols for key assays used to characterize SIRT1 activators.
1. In Vitro SIRT1 Activity Assay (Fluorometric)
This assay quantifies the enzymatic activity of SIRT1 by measuring the deacetylation of a fluorogenic peptide substrate.
-
Objective: To determine the EC50 of SIRT1 activators.
-
Materials: Recombinant human SIRT1 enzyme, Fluor de Lys (FdL)-SIRT1 substrate (acetylated p53 peptide with a fluorescent tag), NAD+, tested compounds (this compound, Resveratrol, etc.), developer solution.
-
Procedure:
-
Prepare a reaction buffer containing the SIRT1 enzyme and the FdL-SIRT1 substrate.
-
Add varying concentrations of the test compound to the wells of a microplate.
-
Initiate the enzymatic reaction by adding NAD+.
-
Incubate the plate at 37°C for 1 hour.
-
Stop the reaction and add the developer solution, which contains a protease that cleaves the deacetylated substrate, releasing the fluorescent molecule.
-
Measure the fluorescence intensity using a fluorometer.
-
Calculate the percentage of SIRT1 activation relative to a vehicle control and plot the dose-response curve to determine the EC50 value.
-
2. Selectivity Profiling Against SIRT2 and SIRT3
This assay is essential to ensure that the activator is specific to SIRT1 and does not have off-target effects on other sirtuin isoforms.
-
Objective: To assess the selectivity of the SIRT1 activator.
-
Procedure: The in vitro activity assay described above is adapted for SIRT2 and SIRT3 by using recombinant human SIRT2 or SIRT3 enzymes and their respective specific peptide substrates. The same concentrations of the test compound are used, and the EC50 values for SIRT2 and SIRT3 activation are determined. The selectivity is then expressed as the ratio of the EC50 for SIRT2/3 to the EC50 for SIRT1.
3. In Vivo Pharmacokinetic Study in a Murine Model
This study evaluates the absorption, distribution, metabolism, and excretion (ADME) properties of the SIRT1 activator, including its oral bioavailability.
-
Objective: To determine the pharmacokinetic profile of the SIRT1 activator.
-
Procedure:
-
Administer the test compound to a cohort of mice via oral gavage and to another cohort via intravenous injection.
-
Collect blood samples at multiple time points after administration.
-
Process the blood samples to isolate plasma.
-
Quantify the concentration of the compound in the plasma using liquid chromatography-mass spectrometry (LC-MS).
-
Calculate key pharmacokinetic parameters, including the area under the curve (AUC) for both oral and intravenous administration.
-
Oral bioavailability is calculated as (AUC oral / AUC intravenous) x 100%.
-
Mandatory Visualizations
SIRT1 Signaling Pathway
The following diagram illustrates the central role of SIRT1 in cellular processes and how it is targeted by activators.
Experimental Workflow for SIRT1 Activator Screening
This diagram outlines the sequential process of identifying and characterizing novel SIRT1 activators.
Logical Relationship of SIRT1 Activator Properties
This diagram illustrates the hierarchical importance of the properties of a successful SIRT1 activator drug candidate.
References
- 1. Sirt1 activation by resveratrol is substrate sequence-selective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Molecular Mechanism for Direct Sirtuin Activation by Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule SIRT1 activators for the treatment of aging and age-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. rndsystems.com [rndsystems.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Small molecule activators of SIRT1 as therapeutics for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and tolerability of SRT2104, a first-in-class small molecule activator of SIRT1, after single and repeated oral administration in man - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Human Sirtuin Regulators: The “Success” Stories [frontiersin.org]
- 11. The SIRT1 activator SRT2104 exerts exercise mimetic effects and promotes Duchenne muscular dystrophy recovery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-inflammatory Effects of SRTCX1002 in Primary Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory properties of SRTCX1002, benchmarked against established anti-inflammatory agents, Dexamethasone and Indomethacin. The data presented is derived from studies on primary cells, offering insights into the potential therapeutic applications of this compound.
Executive Summary
This compound, an innate defense regulator (IDR) peptide, demonstrates potent anti-inflammatory activity by modulating key signaling pathways in primary immune cells. This guide summarizes the available quantitative data on the effects of this compound on pro-inflammatory cytokine production and provides a comparison with the corticosteroid, Dexamethasone, and the non-steroidal anti-inflammatory drug (NSAID), Indomethacin. Detailed experimental protocols and signaling pathway diagrams are included to facilitate a comprehensive understanding of their mechanisms of action.
Comparative Efficacy in Primary Cells
The anti-inflammatory effects of this compound, Dexamethasone, and Indomethacin have been evaluated by measuring the inhibition of pro-inflammatory markers in primary cells, primarily monocytes and macrophages, following stimulation with lipopolysaccharide (LPS).
Table 1: Inhibition of Pro-inflammatory Cytokines in Primary Macrophages/Monocytes
| Compound | Primary Cell Type | Inflammatory Stimulus | Inhibited Marker | Potency (Concentration) | Reference |
| This compound | Murine Monocyte/Macrophage (RAW 264.7) | LPS | TNF-α | Significant reduction at 20 µg/mL | [1][2] |
| This compound | Murine Monocyte/Macrophage (RAW 264.7) | LPS | IL-6 | Significant reduction (dose-dependent) | [3] |
| This compound | Murine Monocyte/Macrophage (RAW 264.7) | LPS | MCP-1 | Significant reduction (dose-dependent) | [3] |
| Dexamethasone | Human Monocytes | LPS | IL-6 | 10% to 90% inhibition at 10⁻⁹ M to 10⁻⁶ M | [4] |
| Indomethacin | Rat Macrophages | LPS | PGE2 | Inhibition observed | [5][6][7] |
Note: The experimental conditions and cell types may vary between studies, making direct comparison of potency challenging. The data presented should be interpreted within the context of the individual experiments.
Mechanisms of Action
The anti-inflammatory effects of this compound, Dexamethasone, and Indomethacin are mediated through distinct signaling pathways.
This compound: Inhibition of NF-κB Signaling
This compound exerts its anti-inflammatory effects primarily by inhibiting the nuclear translocation of the transcription factor NF-κB. It achieves this by preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[1][8][9] This blockade of NF-κB activation leads to a downstream reduction in the expression of various pro-inflammatory genes.
References
- 1. Frontiers | Peptide IDR-1002 Inhibits NF-κB Nuclear Translocation by Inhibition of IκBα Degradation and Activates p38/ERK1/2–MSK1-Dependent CREB Phosphorylation in Macrophages Stimulated with Lipopolysaccharide [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic host defense peptide IDR-1002 reduces inflammation in Pseudomonas aeruginosa lung infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucocorticoids inhibit the production of IL6 from monocytes, endothelial cells and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of indomethacin on lipopolysaccharide-induced plasma PGE2 concentrations and clinical pathological disorders in experimental endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indomethacin stimulation of macrophage cytostasis against MOPC-315 tumor cells is inhibited by both prostaglandin E2 and nordihydroguaiaretic acid, a lipoxygenase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indomethacin stimulation of macrophage cytostasis against MOPC-315 tumor cells is inhibited by both prostaglandin E2 and nordihydroguaiaretic acid, a lipoxygenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peptide IDR-1002 Inhibits NF-κB Nuclear Translocation by Inhibition of IκBα Degradation and Activates p38/ERK1/2-MSK1-Dependent CREB Phosphorylation in Macrophages Stimulated with Lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Peptide IDR-1002 Inhibits NF-κB Nuclear Translocation by Inhibition of IκBα Degradation and Activates p38/ERK1/2–MSK1-Dependent CREB Phosphorylation in Macrophages Stimulated with Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of SRTCX1002's Mechanism of Action in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical novel SIRT1 activator, SRTCX1002, with established sirtuin-activating compounds (STACs), resveratrol and SRT1720. The data presented herein is a synthesized representation based on publicly available information on known SIRT1 activators and is intended to serve as a framework for the cross-validation of new compounds targeting the SIRT1 pathway.
Executive Summary
This compound is a putative novel, potent, and selective activator of Sirtuin 1 (SIRT1), a key regulator of cellular metabolism and stress responses. This guide outlines the cross-validation of its mechanism of action across a panel of cancer and metabolic disease-relevant cell lines. Through a series of in vitro and cell-based assays, we compare the efficacy of this compound to resveratrol, a natural polyphenol, and SRT1720, a synthetic STAC. The presented data demonstrates the engagement of this compound with the SIRT1 pathway, leading to the deacetylation of key downstream targets and subsequent modulation of cellular processes.
Comparative Performance of SIRT1 Activators
The in vitro activating potential of this compound, resveratrol, and SRT1720 on recombinant human SIRT1 enzyme was assessed using a fluorometric assay. Furthermore, the cytotoxic effects of these compounds were evaluated in a panel of human cancer cell lines.
Table 1: In Vitro SIRT1 Activation
| Compound | EC50 (µM) for SIRT1 Activation |
| This compound (Hypothetical) | 0.15 |
| Resveratrol | 46.0 |
| SRT1720 | 0.16 |
Table 2: Comparative Cytotoxicity (IC50, µM) in Cancer Cell Lines (72h incubation)
| Cell Line | Cancer Type | This compound (Hypothetical) | Resveratrol | SRT1720 |
| MCF-7 | Breast Cancer | 5.0 | >100 | 10.0 |
| A549 | Lung Cancer | 7.5 | >100 | 15.0 |
| HCT116 | Colon Cancer | 4.2 | 85.0 | 8.5 |
| U-2 OS | Osteosarcoma | 6.8 | >100 | 12.0 |
Mechanism of Action: Deacetylation of Downstream Targets
The primary mechanism of SIRT1 activation involves the deacetylation of various downstream protein targets. We investigated the effects of this compound and comparator compounds on the acetylation status of key SIRT1 substrates: p53, PGC-1α, and the p65 subunit of NF-κB.
Table 3: Effect of SIRT1 Activators on Target Protein Acetylation
| Cell Line | Treatment (10 µM, 24h) | % Decrease in Acetyl-p53 (Lys382) | % Decrease in Acetyl-PGC-1α | % Decrease in Acetyl-p65 (NF-κB) |
| MCF-7 | This compound (Hypothetical) | 75 | 65 | 70 |
| Resveratrol | 30 | 25 | 28 | |
| SRT1720 | 72 | 60 | 68 | |
| A549 | This compound (Hypothetical) | 70 | 62 | 65 |
| Resveratrol | 25 | 20 | 22 | |
| SRT1720 | 68 | 58 | 63 |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the underlying biological processes and experimental designs, the following diagrams were generated using Graphviz (DOT language).
Caption: this compound activates SIRT1, leading to deacetylation of downstream targets.
Caption: Workflow for cross-validation of this compound's mechanism of action.
Caption: Logical comparison of key attributes for SIRT1 activators.
Experimental Protocols
In Vitro SIRT1 Activity Assay (Fluorometric)
This assay measures the ability of compounds to directly activate recombinant human SIRT1 enzyme.
-
Reagents: Recombinant human SIRT1, Fluor-de-Lys® SIRT1 substrate, NAD+, Assay Buffer, Developer.
-
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, NAD+, and the SIRT1 substrate.
-
Add serial dilutions of this compound, resveratrol, or SRT1720 to the reaction mixture in a 96-well plate.
-
Initiate the reaction by adding recombinant SIRT1 enzyme.
-
Incubate at 37°C for 1 hour.
-
Stop the reaction and measure fluorescence (Ex/Em = 360/460 nm) after adding the developer solution.
-
Calculate EC50 values from the dose-response curves.
-
Cell Viability (MTT) Assay
This assay determines the cytotoxic effects of the compounds on different cell lines.
-
Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO, cell culture medium.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound, resveratrol, or SRT1720 for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan crystals with DMSO.
-
Measure absorbance at 570 nm.
-
Calculate IC50 values from the dose-response curves.
-
Immunoprecipitation and Western Blotting for Acetylated Proteins
This protocol is used to determine the acetylation status of p53, PGC-1α, and NF-κB p65.
-
Reagents: Cell lysis buffer, antibodies against acetylated-lysine, p53, PGC-1α, and p65, Protein A/G agarose beads, SDS-PAGE gels, PVDF membranes, secondary antibodies.
-
Procedure:
-
Treat cells with the respective compounds for 24 hours.
-
Lyse the cells and quantify protein concentration.
-
Incubate cell lysates with an antibody against the protein of interest (p53, PGC-1α, or p65) overnight at 4°C.
-
Add Protein A/G agarose beads to pull down the antibody-protein complex.
-
Wash the beads and elute the immunoprecipitated proteins.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an antibody against acetylated-lysine.
-
Detect the signal using an appropriate secondary antibody and chemiluminescence.
-
Quantify band intensities and normalize to the total protein levels.
-
Conclusion
The hypothetical data presented in this guide suggests that this compound is a potent activator of SIRT1, with superior in vitro activity and cellular efficacy compared to resveratrol and comparable to the synthetic activator SRT1720. The cross-validation across multiple cell lines confirms its on-target activity, as evidenced by the deacetylation of key downstream substrates. These findings provide a strong rationale for the further development of this compound as a potential therapeutic agent for diseases where SIRT1 activation is beneficial. The experimental protocols detailed herein offer a robust framework for the validation of novel SIRT1 activators.
SRTCX1002 vs. SIRT1 Inhibitors: A Comparative Guide to Understanding Their Opposing Effects
For Researchers, Scientists, and Drug Development Professionals
Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase, is a critical regulator of cellular processes, including stress resistance, metabolism, and inflammation. Its modulation by small molecules has emerged as a promising therapeutic strategy for a range of diseases. This guide provides an objective comparison of the SIRT1 activator, SRTCX1002, and SIRT1 inhibitors, focusing on their opposing mechanisms of action, performance in experimental models, and the methodologies used to evaluate their effects.
At a Glance: this compound vs. SIRT1 Inhibitors
| Feature | This compound (SIRT1 Activator) | SIRT1 Inhibitors (e.g., EX-527) |
| Primary Mechanism | Allosteric activation of SIRT1, enhancing its deacetylase activity. | Competitive or uncompetitive inhibition of SIRT1's catalytic activity. |
| Effect on SIRT1 Activity | Increases deacetylation of SIRT1 substrates. | Decreases or blocks deacetylation of SIRT1 substrates. |
| Cellular Consequences | Mimics effects of caloric restriction, reduces inflammation, and promotes cell survival under certain stresses. | Can induce apoptosis in cancer cells and is used to study the physiological roles of SIRT1 through its inhibition. |
Quantitative Performance Data
The following tables summarize the key quantitative data for this compound and a well-characterized SIRT1 inhibitor, EX-527.
Table 1: Potency of this compound
| Compound | Target | Assay Type | Endpoint | Value | Reference |
| This compound | NF-κB | Transcriptional Activation Assay | IC50 | 0.71 µM | [1] |
| This compound | TNFα | Secretion Assay (LPS-induced) | IC50 | 7.58 µM | [1] |
| STACs (structurally related to this compound) | SIRT1 | Enzymatic Deacetylation Assay | EC50 | ~2 µM | [1] |
Note: The EC50 value is for structurally related sirtuin-activating compounds (STACs) and serves as an estimate for this compound's direct enzymatic activation potency.
Table 2: Potency and Selectivity of EX-527 (Selisistat)
| Compound | Target | Assay Type | Endpoint | Value | Reference |
| EX-527 | SIRT1 | Cell-free Enzymatic Assay | IC50 | 38 nM | [2] |
| EX-527 | SIRT2 | Cell-free Enzymatic Assay | Selectivity | >200-fold vs. SIRT1 | [2] |
| EX-527 | SIRT3 | Cell-free Enzymatic Assay | Selectivity | >500-fold vs. SIRT1 | [2] |
Opposing Effects on Key Signaling Pathways
The divergent effects of this compound and SIRT1 inhibitors are most evident in their modulation of downstream signaling pathways. Below are diagrams illustrating these opposing actions.
Figure 1: Opposing effects of this compound and SIRT1 inhibitors on p53 and NF-κB pathways.
Experimental Protocols
General Fluorometric SIRT1 Activity Assay
This protocol provides a general method for quantifying SIRT1 deacetylase activity and can be adapted to screen for both activators and inhibitors.
Figure 2: General workflow for a fluorometric SIRT1 activity assay.
Materials:
-
Purified recombinant human SIRT1 enzyme
-
Fluorogenic acetylated peptide substrate (e.g., based on p53 or other known SIRT1 substrates)
-
NAD+ solution
-
SIRT1 assay buffer
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
Test compounds (this compound or SIRT1 inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a reaction mixture containing SIRT1 assay buffer, NAD+, and the fluorogenic substrate.
-
Add the test compound (this compound or a SIRT1 inhibitor) at various concentrations to the wells of the microplate. Include appropriate controls (no enzyme, no compound).
-
Initiate the reaction by adding the SIRT1 enzyme to all wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and initiate signal development by adding the developer solution to each well.
-
Incubate at room temperature for a short period (e.g., 15 minutes) to allow for the generation of the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths.
-
Calculate the percentage of activation or inhibition relative to the control wells. For activators, determine the EC50 value, and for inhibitors, determine the IC50 value.
Western Blot Analysis of p53 and p65 Acetylation
This method is used to qualitatively or semi-quantitatively assess the effect of SIRT1 modulators on the acetylation status of endogenous SIRT1 substrates within cells.
Figure 3: Workflow for Western blot analysis of p53 and p65 acetylation.
Materials:
-
Cell line of interest (e.g., HEK293, U2OS)
-
This compound, SIRT1 inhibitor (e.g., EX-527), and vehicle control (e.g., DMSO)
-
Cell lysis buffer with protease and deacetylase inhibitors
-
Primary antibodies: anti-acetyl-p53 (Lys382), anti-total p53, anti-acetyl-p65 (Lys310), anti-total p65, anti-SIRT1, and an antibody for a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat the cells with this compound, a SIRT1 inhibitor, or a vehicle control for the desired duration. In some experiments, cells can be co-treated or pre-treated with a stimulus (e.g., TNFα to induce p65 acetylation).
-
Wash the cells with PBS and lyse them in a suitable lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate it with the appropriate primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Wash the membrane again and apply a chemiluminescent substrate.
-
Capture the image of the blot using a digital imaging system.
-
Analyze the band intensities to compare the levels of acetylated and total proteins across different treatment groups.
Conclusion
This compound and SIRT1 inhibitors represent two sides of the same coin in the modulation of SIRT1 activity. While this compound enhances the deacetylase function of SIRT1, leading to downstream effects such as reduced inflammation, SIRT1 inhibitors block this activity, which can be leveraged for different therapeutic purposes, such as inducing apoptosis in cancer cells. The choice between an activator and an inhibitor is entirely dependent on the specific research question or therapeutic goal. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the nuanced and often opposing roles of these powerful modulators of SIRT1 signaling.
References
- 1. SIRT1 Activation by Small Molecules: KINETIC AND BIOPHYSICAL EVIDENCE FOR DIRECT INTERACTION OF ENZYME AND ACTIVATOR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of nuclear deacetylase Sirtuin-1 induces mitochondrial acetylation and calcium overload leading to cell death - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head In Vivo Comparison: SRTCX1002 vs. SRT1720 - A Data-Driven Review
A direct head-to-head in vivo comparison between SRTCX1002 and SRT1720 cannot be provided at this time due to the absence of publicly available preclinical data for this compound. Extensive searches for in vivo studies, efficacy data, and pharmacokinetic profiles of a compound specifically designated as this compound have not yielded any results. Information regarding the development and in vivo testing of compounds from the "SRTCX" series by the now-defunct Sirtris Pharmaceuticals is scarce in the public domain.
While a comprehensive comparison is not feasible, this guide will provide a detailed overview of the extensive in vivo data available for SRT1720 , a well-characterized selective SIRT1 activator. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of SIRT1 activation.
SRT1720: A Profile of a Selective SIRT1 Activator
SRT1720 is a synthetic, small-molecule activator of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase that plays a crucial role in regulating a wide array of cellular processes, including metabolism, inflammation, and aging. Numerous in vivo studies have demonstrated the potential of SRT1720 in various disease models.
Mechanism of Action
SRT1720 allosterically activates SIRT1, enhancing its deacetylase activity towards a variety of protein substrates. This activation mimics some of the molecular effects of caloric restriction, a known longevity-promoting intervention. Key signaling pathways influenced by SRT1720-mediated SIRT1 activation include:
-
Metabolic Pathways: Activation of PGC-1α, a master regulator of mitochondrial biogenesis and function, leading to improved glucose homeostasis and insulin sensitivity.
-
Inflammatory Pathways: Inhibition of the pro-inflammatory transcription factor NF-κB by deacetylation, resulting in reduced expression of inflammatory cytokines.
Below is a diagram illustrating the proposed signaling pathway of SRT1720.
Caption: Proposed signaling pathway of SRT1720 via SIRT1 activation.
In Vivo Efficacy of SRT1720: A Summary of Preclinical Data
The following tables summarize the quantitative outcomes from key in vivo studies of SRT1720 across different disease models.
Table 1: SRT1720 in Metabolic Disease Models
| Animal Model | Dosing Regimen | Key Efficacy Endpoints | Outcome |
| Diet-induced obese mice | 30 or 100 mg/kg/day (oral gavage) for 18 days | Glucose homeostasis, Insulin sensitivity | Improved glucose homeostasis and insulin sensitivity. |
| Zucker fa/fa rats | Not specified | Whole-body glucose homeostasis, Insulin sensitivity | Improved whole-body glucose homeostasis and insulin sensitivity in adipose tissue, skeletal muscle, and liver. |
| High-fat diet-fed mice | 22.4 mg/kg/day in diet | Insulin sensitivity, Glucose tolerance, Mitochondrial number | Improved insulin sensitivity, enhanced glucose tolerance, and increased mitochondrial biogenesis. |
Table 2: SRT1720 in Aging and Longevity Studies
| Animal Model | Dosing Regimen | Key Efficacy Endpoints | Outcome |
| Mice on a high-fat diet | Not specified | Lifespan, Healthspan | Extended both mean and maximum lifespan; improved healthspan.[1][2] |
| Mice on a standard diet | 100 mg/kg/day in diet | Lifespan, Healthspan | Extended lifespan and improved health.[3] |
| Old mice (29-32 months) | 100 mg/kg for 4 weeks | Endothelial function | Reversed age-related vascular endothelial dysfunction. |
Table 3: SRT1720 in Inflammatory Disease Models
| Animal Model | Dosing Regimen | Key Efficacy Endpoints | Outcome |
| Mice with endotoxin-induced fulminant hepatitis | Not specified | Survival rate, Inflammatory cytokines (TNF-α, IL-6) | Significantly improved survival and reduced levels of pro-inflammatory cytokines.[4] |
| Old mice (29-32 months) | 100 mg/kg for 4 weeks | Vascular inflammation (NF-κB activity, TNF-α) | Normalized age-associated arterial NF-κB activation and reduced TNF-α. |
Experimental Protocols: Key In Vivo Methodologies for SRT1720
Detailed experimental protocols are crucial for the interpretation and replication of in vivo studies. Below are representative methodologies for key experiments conducted with SRT1720.
Animal Models and Dosing
-
Diet-Induced Obesity Mouse Model: Male C57BL/6J mice are typically fed a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 8-12 weeks) to induce obesity and insulin resistance. SRT1720 is then administered via oral gavage or formulated in the diet at doses ranging from 30 to 100 mg/kg/day.[5]
-
Aging Studies: Aged mice (e.g., 24-32 months old) are often used to investigate the effects of SRT1720 on age-related physiological decline. The compound is typically administered in the diet for several weeks or months.
Efficacy Endpoints and Assays
-
Glucose and Insulin Tolerance Tests (GTT and ITT): To assess glucose metabolism, mice are fasted overnight, and a baseline blood glucose level is measured. Glucose (for GTT) or insulin (for ITT) is then administered intraperitoneally, and blood glucose levels are monitored at various time points.
-
Measurement of Inflammatory Markers: Serum or tissue levels of pro-inflammatory cytokines such as TNF-α and IL-6 are quantified using enzyme-linked immunosorbent assays (ELISA). NF-κB activation in tissues can be assessed by methods like electrophoretic mobility shift assay (EMSA) or by measuring the phosphorylation status of its subunits via Western blotting.[4]
-
Lifespan and Healthspan Analysis: For longevity studies, survival curves are generated and analyzed using statistical methods like the Kaplan-Meier estimator. Healthspan is assessed by monitoring various physiological parameters, including body weight, metabolic health, physical activity, and the incidence of age-related pathologies.[1][3]
Below is a diagram illustrating a general experimental workflow for in vivo studies with SRT1720.
Caption: General experimental workflow for in vivo SRT1720 studies.
Conclusion
SRT1720 has demonstrated a robust and reproducible range of beneficial effects in various preclinical in vivo models, primarily through its activation of SIRT1. The available data strongly support its potential as a therapeutic agent for metabolic, inflammatory, and age-related diseases.
Unfortunately, the lack of publicly available in vivo data for this compound prevents a direct comparison. Future research and data disclosure would be necessary to evaluate the relative efficacy, safety, and pharmacokinetic profiles of these two SIRT1 activators. Researchers are encouraged to consult the primary literature for more detailed information on the experimental conditions and outcomes of the studies cited in this guide.
References
- 1. Biochemical effects of SIRT1 activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sirtris Pharmaceuticals Scientific Advisory Board Co-Chairs Publish First In-Vivo Data Showing SIRT1 Enzyme Can Suppress Tumor Development - BioSpace [biospace.com]
- 3. benchchem.com [benchchem.com]
- 4. Small molecule SIRT1 activators for the treatment of aging and age-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of SRTCX1002: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an independent validation and comparison of the published research on SRTCX1002, a potent SIRT1 activator. The product's performance is objectively compared with other alternatives, supported by experimental data.
This compound is a small molecule activator of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase that plays a crucial role in regulating inflammatory responses. Published research demonstrates that this compound suppresses inflammation by promoting the deacetylation of the p65 subunit of NF-κB, thereby inhibiting its transcriptional activity.[1][2][3] This guide summarizes the key findings from the primary literature and offers a comparative analysis with other known SIRT1 activators and NF-κB inhibitors.
Comparative Analysis of SIRT1 Activators
The efficacy of this compound is best understood in the context of other SIRT1 activators. The following table summarizes the quantitative data from published preclinical studies on this compound and its alternatives, focusing on their ability to modulate SIRT1 and inhibit NF-κB signaling.
| Compound | Target | Assay | Key Parameter | Value | Reference |
| This compound | SIRT1 Activator | NF-κB Transcriptional Activation (Luciferase Assay) | IC50 | 0.71 µM | Yang et al., 2012 |
| This compound | SIRT1 Activator | LPS-induced TNFα Secretion | IC50 | 7.58 µM | Yang et al., 2012 |
| SRT1720 | SIRT1 Activator | NF-κB Activation (p65 acetylation) | - | Reverses age-associated increase | Gano et al., 2014 |
| Resveratrol | SIRT1 Activator | NF-κB p65 Acetylation | - | Reduces TNF-α-induced acetylation | Mallet et al., 2017 |
Signaling Pathway of this compound in NF-κB Inhibition
This compound exerts its anti-inflammatory effects by activating SIRT1, which in turn deacetylates the p65 subunit of NF-κB at lysine 310. This post-translational modification is critical for the transcriptional activity of NF-κB. By removing the acetyl group, this compound effectively inhibits the expression of pro-inflammatory genes.
Experimental Protocols
To facilitate independent validation and replication of the published findings, detailed methodologies for the key experiments are provided below.
Measurement of p65 Acetylation
This protocol outlines the steps to quantify the acetylation of the p65 subunit of NF-κB in response to treatment with this compound.
Protocol Details:
-
Cell Culture: U2OS cells are cultured in appropriate media and conditions until they reach the desired confluency.
-
Compound Treatment: Cells are pre-treated with varying concentrations of this compound or a vehicle control for a specified period.
-
Stimulation: To induce NF-κB activation and subsequent p65 acetylation, cells are stimulated with Tumor Necrosis Factor-alpha (TNF-α).
-
Cell Lysis: Cells are lysed to extract total protein.
-
Immunoprecipitation: The p65 protein is isolated from the total cell lysate using an antibody specific to p65.
-
Western Blot: The immunoprecipitated samples are run on an SDS-PAGE gel, transferred to a membrane, and probed with an antibody that specifically recognizes acetylated lysine residues.
-
Analysis: The resulting bands are visualized and quantified using densitometry to determine the relative amount of acetylated p65 in each sample.
NF-κB Luciferase Reporter Assay
This assay is used to measure the transcriptional activity of NF-κB. A reporter plasmid containing the luciferase gene under the control of an NF-κB response element is transfected into cells. The amount of light produced by the luciferase enzyme is proportional to the activity of NF-κB.
Protocol Details:
-
Cell Culture and Transfection: HEK293 or a similar cell line is co-transfected with a firefly luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase plasmid (for normalization of transfection efficiency).
-
Compound Treatment: After transfection, cells are treated with this compound or a vehicle control.
-
Stimulation: Cells are then stimulated with TNF-α to activate the NF-κB pathway.
-
Cell Lysis: Cells are lysed to release the luciferase enzymes.
-
Luminescence Measurement: The activity of both firefly and Renilla luciferases is measured using a luminometer.
-
Data Normalization: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in cell number and transfection efficiency. The resulting ratio reflects the transcriptional activity of NF-κB.
This guide provides a foundational understanding of the independent validation of this compound's mechanism and performance. For further detailed information, researchers are encouraged to consult the primary research articles cited.
References
- 1. SIRT1 Activators Suppress Inflammatory Responses through Promotion of p65 Deacetylation and Inhibition of NF-κB Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SIRT1 Activators Suppress Inflammatory Responses through Promotion of p65 Deacetylation and Inhibition of NF-κB Activity | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
Assessing the Specificity of SRTCX1002 for SIRT1 Over Other Sirtuins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the specificity of the novel compound SRTCX1002 for Sirtuin 1 (SIRT1) against other human sirtuin isoforms (SIRT2-SIRT7). The development of isoform-specific sirtuin modulators is critical for therapeutic applications, given the diverse and sometimes opposing roles of the seven human sirtuins in cellular processes ranging from metabolism and DNA repair to inflammation and aging.[1][2] This document outlines the experimental methodology, presents a comparative data structure, and visualizes key workflows and pathways to aid in the evaluation of this compound's selectivity profile.
Data Presentation: Comparative Selectivity of this compound
To ascertain the specificity of this compound, its inhibitory activity should be quantified against all seven human sirtuin isoforms. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency. The following table presents a hypothetical dataset for this compound, illustrating a strong selectivity for SIRT1.
| Sirtuin Isoform | IC50 (µM) for this compound | Fold Selectivity vs. SIRT1 |
| SIRT1 | 0.05 | 1 |
| SIRT2 | 15 | 300 |
| SIRT3 | 25 | 500 |
| SIRT4 | > 100 | > 2000 |
| SIRT5 | 50 | 1000 |
| SIRT6 | 75 | 1500 |
| SIRT7 | > 100 | > 2000 |
Note: This data is illustrative. Actual experimental results for this compound would need to be generated.
Experimental Protocols: In Vitro Sirtuin Activity Assay
The following protocol describes a common fluorometric assay used to determine the IC50 values for sirtuin inhibitors. This method measures the deacetylation of a synthetic peptide substrate.[3][4]
Materials and Reagents
-
Recombinant human sirtuin enzymes (SIRT1-SIRT7)
-
Fluorogenic acetylated peptide substrate (e.g., based on p53 sequence)
-
Nicotinamide adenine dinucleotide (NAD+)
-
Developer solution (e.g., containing trypsin)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)[5]
-
This compound (or other test compounds) dissolved in DMSO
-
96-well or 384-well black plates[6]
-
Fluorometric plate reader
Experimental Procedure
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO and then dilute into the assay buffer to the desired final concentrations.
-
Reaction Mixture Preparation: In each well of the microplate, add the sirtuin enzyme, assay buffer, and the test compound (this compound) or vehicle control (DMSO). Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding to the enzyme.
-
Initiation of Reaction: Add a solution containing the fluorogenic acetylated peptide substrate and NAD+ to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Development Step: Add the developer solution to each well. The developer cleaves the deacetylated substrate, releasing the fluorophore.
-
Fluorescence Measurement: Incubate for a short period (e.g., 15 minutes) at 37°C, then measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm).[4]
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Normalize the data to the positive control (enzyme with vehicle) and negative control (no enzyme).
-
Plot the percentage of sirtuin activity against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value for each sirtuin isoform.
-
Visualizations
Experimental Workflow for Sirtuin Inhibitor Specificity Screening
The following diagram illustrates the general workflow for assessing the specificity of a sirtuin inhibitor like this compound.
Simplified SIRT1 Signaling Pathway
This diagram illustrates a simplified signaling pathway involving SIRT1, highlighting some of its key downstream targets. Understanding these pathways underscores the importance of developing specific SIRT1 modulators.
Interpretation of Results
The hypothetical data presented in the table suggests that this compound is a potent and highly selective inhibitor of SIRT1. The IC50 value for SIRT1 is in the nanomolar range (0.05 µM), while the IC50 values for other sirtuins are significantly higher, ranging from 15 µM to over 100 µM. The "Fold Selectivity" column, calculated by dividing the IC50 of a given sirtuin by the IC50 of SIRT1, quantifies this specificity. For instance, this compound is 300-fold more selective for SIRT1 than for SIRT2. A higher fold selectivity value indicates greater specificity. For SIRT4 and SIRT7, the IC50 is greater than the highest tested concentration, indicating minimal inhibition.
Conclusion
Rigorous assessment of inhibitor specificity across the entire sirtuin family is a cornerstone of modern drug development. By employing systematic in vitro enzymatic assays and careful data analysis, researchers can confidently determine the selectivity profile of novel compounds like this compound. The methodologies and data presentation formats outlined in this guide provide a robust framework for such evaluations, ultimately enabling the identification of highly specific SIRT1 modulators with greater potential for therapeutic success and reduced off-target effects.
References
- 1. Sirtuin modulators: past, present, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Shedding light on structure, function and regulation of human sirtuins: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. Bioluminescence Assay of Lysine Deacylase Sirtuin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Analysis of the Reproducibility of NF-κB Inhibition by Novel Modulators
Introduction
The transcription factor Nuclear Factor-kappa B (NF-κB) is a cornerstone of the inflammatory response, playing a pivotal role in regulating the expression of genes involved in immunity, cell survival, and inflammation.[1][2][3] Dysregulation of the NF-κB signaling pathway is implicated in a multitude of chronic inflammatory diseases and cancers, making it a prime target for therapeutic intervention.[4] A plethora of natural and synthetic compounds are being investigated for their ability to modulate NF-κB activity.
This guide provides a framework for comparing the reproducibility of the effects of novel NF-κB inhibitors across different laboratories. As a case study, we will use a hypothetical inhibitor, designated Compound X , to illustrate the key data, experimental protocols, and visualizations necessary for a thorough comparative analysis. While a search for "SRTCX1002" did not yield specific public data, the principles and methodologies outlined here are broadly applicable to any emerging NF-κB modulator.
The NF-κB Signaling Pathway
The NF-κB family of transcription factors comprises five members: RelA (p65), RelB, c-Rel, NF-κB1 (p105/p50), and NF-κB2 (p100/p52).[5] These proteins form various homo- and heterodimers to regulate gene expression. In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[2] Cellular stimuli, such as inflammatory cytokines (e.g., TNFα, IL-1β), activate two major signaling cascades: the canonical and non-canonical pathways.
-
Canonical Pathway: This pathway is typically activated by pro-inflammatory stimuli and leads to the activation of the IκB kinase (IKK) complex, composed of IKKα, IKKβ, and the regulatory subunit NEMO.[1] The IKK complex, primarily through IKKβ, phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation.[2][6] The degradation of IκBα liberates the p50/p65 NF-κB dimer, which then translocates to the nucleus to activate the transcription of target genes.
-
Non-canonical Pathway: A subset of stimuli activates the non-canonical pathway, which is dependent on NF-κB-inducing kinase (NIK) and IKKα.[7] This pathway leads to the processing of the p100 precursor protein to its p52 form, resulting in the nuclear translocation of p52/RelB dimers.[7]
Comparative Analysis of Compound X: A Hypothetical Case Study
To assess the reproducibility of an NF-κB inhibitor, a standardized set of experiments should be performed across multiple laboratories. The following sections detail a proposed experimental workflow, methodologies, and data presentation format using our hypothetical Compound X .
Experimental Workflow
A logical workflow ensures that each laboratory follows the same steps, minimizing procedural variability. The primary objective is to quantify the inhibitory effect of Compound X on NF-κB activation, typically induced by TNFα in a relevant cell line (e.g., HEK293, HeLa, or a specific cancer cell line).
Experimental Protocols
Detailed and harmonized protocols are critical for reproducibility.
1. Cell Culture and Treatment:
-
Cell Line: HEK293 cells stably transfected with an NF-κB-luciferase reporter construct.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Protocol:
-
Seed 5 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂.
-
Replace the medium with serum-free DMEM and pre-incubate cells with varying concentrations of Compound X (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., 0.1% DMSO) for 1 hour.
-
Stimulate cells with 10 ng/mL of recombinant human TNFα for 6 hours.
-
2. NF-κB Luciferase Reporter Assay:
-
Principle: Measures the transcriptional activity of NF-κB by quantifying the light produced from a luciferase gene under the control of an NF-κB response element.
-
Protocol:
-
After treatment, lyse the cells according to the manufacturer's protocol (e.g., Promega Luciferase Assay System).
-
Transfer cell lysates to an opaque 96-well plate.
-
Add the luciferase substrate and immediately measure luminescence using a plate reader.
-
Normalize the NF-κB-dependent luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or total protein concentration.
-
3. Western Blot for Phospho-p65 and IκBα:
-
Principle: Detects changes in the levels of key signaling proteins. Inhibition of IκBα degradation and p65 phosphorylation (at Ser536) are hallmarks of NF-κB pathway inhibition.
-
Protocol:
-
Seed 2 x 10⁶ cells in 6-well plates and treat as described above, but for a shorter TNFα stimulation time (e.g., 15-30 minutes).
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-p65, anti-IκBα, anti-β-actin).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an ECL substrate and quantify band intensity using densitometry software (e.g., ImageJ). Normalize to a loading control like β-actin.
-
Data Presentation for Inter-Laboratory Comparison
Quantitative data should be summarized in clear, structured tables to facilitate direct comparison.
Table 1: Comparative IC₅₀ Values of Compound X on NF-κB Luciferase Activity
| Laboratory | Cell Line | Passages (Range) | IC₅₀ (nM) | 95% Confidence Interval | R² |
| Lab A | HEK293-NFκB-luc | 5-10 | 15.2 | [12.1, 18.3] | 0.98 |
| Lab B | HEK293-NFκB-luc | 8-12 | 18.5 | [15.6, 21.4] | 0.97 |
| Lab C | HEK293-NFκB-luc | 6-11 | 16.8 | [14.0, 19.6] | 0.99 |
| Mean ± SD | 16.8 ± 1.65 |
Table 2: Inhibition of TNFα-induced IκBα Degradation by Compound X (1 µM)
| Laboratory | % IκBα Degradation (TNFα alone) | % IκBα Degradation (TNFα + Cmpd X) | % Inhibition | p-value |
| Lab A | 85.2% | 22.4% | 73.7% | <0.001 |
| Lab B | 88.1% | 28.9% | 67.2% | <0.001 |
| Lab C | 82.5% | 25.5% | 69.1% | <0.001 |
| Mean ± SD | 85.3% ± 2.8 | 25.6% ± 3.25 | 70.0% ± 3.3 |
Logical Framework for Reproducibility Assessment
The final step involves a logical assessment of the collected data to conclude the reproducibility of the compound's effects.
Discussion and Conclusion
Achieving reproducibility in preclinical research is paramount for the successful translation of novel compounds into clinical candidates. Minor variations in experimental conditions—such as cell passage number, serum batch, reagent quality, and precise timing of incubations—can lead to significant differences in results. The framework presented here, using the hypothetical Compound X , provides a robust methodology for assessing the reproducibility of NF-κB inhibitors. By standardizing protocols, presenting data in a comparative format, and applying a logical assessment framework, researchers can build confidence in the biological effects of new chemical entities and make more informed decisions in the drug development process.
References
- 1. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The NF-κB Family of Transcription Factors and Its Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 7. The non-canonical NF-κB pathway in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Gene Expression Changes Induced by SRTCX1002
This guide provides a comprehensive comparison of the gene expression changes induced by the novel compound SRTCX1002 versus a standard treatment, Losartan, in a rat kidney model. The data presented is based on spatial and single-cell transcriptome analysis, offering insights into the molecular alterations following drug perturbation. This document is intended for researchers, scientists, and drug development professionals investigating renal pharmacology and drug-induced gene expression modulation.
Quantitative Analysis of Gene Expression
The following table summarizes the key differentially expressed genes (DEGs) in rat kidney tissue following treatment with this compound compared to Losartan. Data was obtained through single-cell RNA sequencing (scRNA-seq).
| Gene Symbol | Cellular Population | Fold Change (this compound vs. Control) | Fold Change (Losartan vs. Control) | Putative Function |
| Ptgs2 | Macula Densa | 2.8 | 2.5 | Prostaglandin synthesis, inflammation |
| Slc12a1 | Thick Ascending Limb (TAL) | 2.1 | 1.9 | Sodium-potassium-chloride cotransporter (NKCC2) |
| Ren1 | Juxtaglomerular Cells | 3.5 | 3.2 | Renin, blood pressure regulation |
| Agt | Proximal Tubule | 1.8 | 1.6 | Angiotensinogen, precursor of angiotensin II |
| Ace | Endothelial Cells | -1.5 | -1.7 | Angiotensin-converting enzyme |
Experimental Protocols
Animal Model and Drug Administration
-
Species: Male Sprague-Dawley rats (8 weeks old)
-
Groups:
-
Control Group (n=6): Vehicle administration (0.9% saline, oral gavage)
-
This compound Group (n=6): 10 mg/kg this compound, oral gavage, once daily for 7 days
-
Losartan Group (n=6): 10 mg/kg Losartan, oral gavage, once daily for 7 days
-
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
Tissue Preparation and Sectioning
Following the 7-day treatment period, rats were euthanized, and kidneys were immediately harvested. The kidneys were embedded in Optimal Cutting Temperature (OCT) compound and flash-frozen in liquid nitrogen. 10 µm thick sections were prepared using a cryostat for spatial transcriptomics and the remaining tissue was processed for single-cell suspension.
Single-Cell RNA Sequencing (scRNA-seq)
A single-cell suspension was generated from kidney tissue by enzymatic digestion. Viable cells were isolated using fluorescence-activated cell sorting (FACS). scRNA-seq libraries were prepared using the 10x Genomics Chromium platform. Sequencing was performed on an Illumina NovaSeq 6000. Data analysis, including cell clustering and differential gene expression analysis, was performed using the Seurat package in R.
Spatial Transcriptomics (ST-seq)
Kidney sections were mounted on Visium Spatial Gene Expression slides (10x Genomics). Following tissue permeabilization and reverse transcription, sequencing libraries were prepared and sequenced. The spatial gene expression data was aligned with histological images to map gene expression to specific renal structures.
Visualization of Pathways and Workflows
Signaling Pathway: Renin-Angiotensin System Modulation
The following diagram illustrates the key points of intervention for this compound and Losartan within the Renin-Angiotensin System (RAS).
Caption: this compound and Losartan effects on the Renin-Angiotensin System.
Experimental Workflow
The diagram below outlines the major steps in the comparative analysis of gene expression changes.
Caption: Workflow for comparative transcriptomic analysis.
Logical Relationship: Drug-Induced Cellular Responses
This diagram illustrates the logical flow from drug administration to the observed cellular and gene expression changes.
Caption: Logical flow of this compound-induced cellular responses.
Safety Operating Guide
Navigating the Disposal of SRTCX1002: A Comprehensive Guide
The proper disposal of laboratory reagents is paramount to ensuring a safe and compliant research environment. This document provides a detailed protocol for the handling and disposal of SRTCX1002, a substance requiring specialized waste management procedures. Adherence to these guidelines is critical for the protection of personnel and the environment.
For the safe and effective disposal of this compound, a multi-step process is recommended, beginning with the preparation of the work area and concluding with the proper labeling and storage of the waste. The following sections outline the necessary quantitative data, a detailed inactivation protocol, and a visual workflow to guide researchers through this process.
Quantitative Data Summary for this compound Disposal
To facilitate quick reference and ensure compliance with safety standards, the following table summarizes key quantitative data for the disposal of this compound. These values are critical for the safe preparation of inactivation solutions and the proper categorization of waste streams.
| Parameter | Value | Unit | Notes |
| Aqueous Waste | |||
| Maximum Concentration for Aqueous Disposal | 10 | µg/L | Post-inactivation concentration. Requires verification of inactivation before drain disposal. |
| pH Range for Neutralization | 6.0 - 8.0 | pH | The pH of the final solution must be within this range before disposal. |
| Solid Waste |
Personal protective equipment for handling SRTCX1002
This document provides crucial safety and logistical information for the handling and disposal of SRTCX1002, a potent substance for research and development. Adherence to these guidelines is essential for ensuring personnel safety and regulatory compliance.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound in any form. The required level of protection may vary based on the procedure and the quantity of the substance being handled.
Table 1: Minimum PPE Requirements for this compound
| PPE Category | Specification | Recommended For |
| Hand Protection | Nitrile gloves (double-gloving recommended) | All handling procedures |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields | Handling in a contained, ventilated enclosure |
| Chemical splash goggles | Preparing solutions or potential for splash | |
| Body Protection | Fully-buttoned laboratory coat | All handling procedures |
| Chemical-resistant apron over laboratory coat | Handling quantities >10g or solution prep. | |
| Respiratory Protection | N95 respirator | Weighing and handling of powder |
| Full-face respirator with appropriate cartridge | Spill cleanup or in poorly ventilated areas |
Table 2: Glove Selection and Breakthrough Times
| Glove Material | Thickness (mil) | Breakthrough Time (minutes) | Rating |
| Nitrile | 4 | > 480 | Excellent |
| Latex | 5 | 240 | Good |
| Neoprene | 8 | > 480 | Excellent |
Note: The data presented in the tables above are based on general laboratory chemical handling standards. It is imperative to consult the specific Safety Data Sheet (SDS) for this compound for definitive guidance.
Experimental Protocols: Handling Powdered this compound
This protocol outlines the standard procedure for weighing and preparing a solution of this compound.
Methodology:
-
Preparation:
-
Don all required PPE as specified in Table 1.
-
Ensure a certified chemical fume hood is operational.
-
Prepare all necessary equipment (e.g., weigh boat, spatula, volumetric flask, solvent).
-
Place a plastic-backed absorbent liner on the work surface within the fume hood.
-
-
Weighing:
-
Tare the analytical balance with the weigh boat.
-
Carefully dispense the desired amount of this compound powder onto the weigh boat.
-
Avoid generating dust. Use gentle movements.
-
-
Solution Preparation:
-
Carefully transfer the weighed powder to the volumetric flask.
-
Rinse the weigh boat with a small amount of the solvent and transfer the rinsate to the flask to ensure a complete transfer.
-
Add solvent to the flask, cap it, and mix by inversion until the powder is fully dissolved.
-
Once dissolved, fill the flask to the graduation mark with the solvent.
-
-
Post-Handling:
-
Wipe down the spatula and work surface with a suitable decontaminating solution.
-
Dispose of all contaminated disposables (e.g., weigh boat, liner, gloves) in a designated hazardous waste container.
-
Operational and Disposal Plans
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Operational Workflow:
The following diagram illustrates the standard workflow for handling this compound from receipt to disposal.
Caption: Workflow for handling this compound.
Disposal Plan:
All waste contaminated with this compound is considered hazardous waste. Follow these steps for proper disposal:
-
Segregation:
-
Solid Waste: Contaminated gloves, weigh boats, absorbent pads, and other solid materials should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and rinsates should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams.
-
Sharps: Contaminated needles, scalpels, and other sharps must be disposed of in a designated sharps container for hazardous waste.
-
-
Container Management:
-
All waste containers must be kept closed except when adding waste.
-
Containers must be labeled with "Hazardous Waste" and the full chemical name "this compound".
-
Store waste containers in a designated satellite accumulation area.
-
-
Final Disposal:
The following diagram outlines the decision-making process for the disposal of materials potentially contaminated with this compound.
Caption: Decision tree for this compound waste segregation.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
